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1H-Pyrido[3,4-B][1,4]oxazine Documentation Hub

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  • Product: 1H-Pyrido[3,4-B][1,4]oxazine
  • CAS: 133934-59-5

Core Science & Biosynthesis

Foundational

1H-Pyrido[3,4-b][1,4]oxazine: Heterocyclic Scaffold Analysis

Executive Summary The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry, serving as a critical bioisostere for quinoline and quinoxaline cores. Distinct from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry, serving as a critical bioisostere for quinoline and quinoxaline cores. Distinct from its more common isomer, pyrido[2,3-b][1,4]oxazine (found in EGFR inhibitors like Osimertinib), the [3,4-b] fused system offers a unique electronic vector and solubility profile driven by the specific placement of the pyridine nitrogen relative to the oxazine heteroatoms.

This guide provides a comprehensive analysis of the scaffold’s structural properties, regioselective synthetic pathways, and its application in kinase inhibition (specifically PI3K and mTOR pathways).

Part 1: Structural Anatomy & Physicochemical Properties

Nomenclature and Isomerism

The pyrido[3,4-b][1,4]oxazine core consists of a pyridine ring fused to a 1,4-oxazine ring across the 3- and 4-positions of the pyridine. The "1H" designation typically refers to the nitrogen atom at position 1 of the oxazine ring (in the tautomeric or dihydro form).

Crucially, the [3,4-b] fusion places the pyridine nitrogen at position 5. This distinguishes it from the [2,3-b] isomer (pyridine N at position 9) and the [4,3-b] isomer (pyridine N at position 8).

Electronic and Solubility Profile
  • H-Bonding Potential: The oxazine NH (position 1) serves as a potent Hydrogen Bond Donor (HBD), ideal for interacting with the hinge region of kinase ATP-binding pockets.

  • Basicity: The pyridine nitrogen (N5) remains accessible as a Hydrogen Bond Acceptor (HBA) and a protonation site, allowing for modulation of pKa to improve lysosomal trapping or solubility.

  • Conformational Puckering: In its most common drug-like form, the 2,3-dihydro derivative, the oxazine ring adopts a half-chair conformation. This slight non-planarity disrupts pi-stacking aggregation, significantly enhancing aqueous solubility compared to flat aromatic analogs like 1,5-naphthyridine.

Structural Visualization

The following diagram illustrates the numbering scheme and the critical difference between the [3,4-b] target and its isomers.

G cluster_0 Target Scaffold cluster_1 Common Isomers struct1 1H-Pyrido[3,4-b][1,4]oxazine (2,3-dihydro form) struct2 Pyrido[2,3-b][1,4]oxazine (EGFR Inhibitors) struct1->struct2 Isomeric Shift (N5 -> N9) struct3 Pyrido[4,3-b][1,4]oxazine (Reverse Isomer) struct1->struct3 Isomeric Shift (N5 -> N8)

Figure 1: Structural relationship between pyrido-oxazine isomers. The [3,4-b] system (Blue) is the focus of this guide.

Part 2: Synthetic Architectures

Synthesizing the [3,4-b] isomer requires strict regiocontrol. The primary challenge is ensuring the oxazine ring closes across the 3,4-bond rather than the 2,3-bond.

Retrosynthetic Analysis

The most robust disconnection involves the cyclization of 3-amino-4-hydroxypyridine . This precursor pre-installs the nitrogen and oxygen atoms in the correct orientation.

Route A: The "Classical" Alkylation (2,3-Dihydro synthesis)

This route is preferred for generating the saturated oxazine core.

  • Precursor: 3-Amino-4-hydroxypyridine.[1][2]

  • Reagent: 1,2-Dibromoethane (or 1,2-dichloroethane).

  • Conditions: Base-mediated double alkylation (K₂CO₃/DMF).

  • Mechanism: The phenol (O-nucleophile) is more acidic and alkylates first, followed by the intramolecular attack of the amine (N-nucleophile).

Route B: The "Acyl-Reduction" Route (Oxazinone intermediate)

Used when carbonyl functionality is required at position 2 or 3.

  • Precursor: 3-Amino-4-hydroxypyridine.[1][2]

  • Reagent: Chloroacetyl chloride.

  • Intermediate: Pyrido[3,4-b][1,4]oxazin-2-one (Lactam).

  • Reduction: BH₃·THF or LiAlH₄ reduces the lactam to the amine.

Synthetic Workflow Diagram

Synthesis cluster_RouteA Route A: Direct Cyclization cluster_RouteB Route B: Via Lactam Intermediate Start Start: 3-Amino-4-hydroxypyridine StepA1 Reagent: 1,2-Dibromoethane Base: K2CO3, DMF, 100°C Start->StepA1 StepB1 Reagent: Chloroacetyl Chloride Base: Et3N, DCM Start->StepB1 ProductA 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine StepA1->ProductA InterB Intermediate: Pyrido-oxazin-3-one StepB1->InterB StepB2 Reduction: BH3-THF or LiAlH4 InterB->StepB2 StepB2->ProductA Yields Amine

Figure 2: Divergent synthetic pathways for accessing the dihydro-pyrido[3,4-b][1,4]oxazine core.

Part 3: Medicinal Chemistry Applications[1][5][6][7]

The pyrido[3,4-b][1,4]oxazine scaffold has gained prominence as a template for Type I and Type II Kinase Inhibitors .

Case Study: PI3K/mTOR Inhibition

Research has demonstrated that the [3,4-b] scaffold is effective in targeting Phosphoinositide 3-kinases (PI3K).

  • Binding Mode: The oxazine NH acts as a hydrogen bond donor to the hinge region (typically Val851 in PI3Kα).

  • Selectivity: The pyridine nitrogen (N5) is positioned to interact with solvated regions or specific water networks within the ATP pocket, offering a selectivity filter against other kinases.

  • Advantage over Quinolines: The non-planar nature of the dihydro-oxazine ring improves metabolic stability by reducing the propensity for CYP450-mediated oxidation that plagues flat aromatic stacks.

Comparative Properties Table
PropertyQuinoline (Bioisostere)2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazineImpact
Planarity Flat (Aromatic)Puckered (Half-Chair)Improved Solubility
H-Bond Donors 01 (NH)Hinge Binding Capability
H-Bond Acceptors 1 (N)3 (N, O, N)Versatile Interactions
LogP (Est.) ~2.0~0.8 - 1.2Lower Lipophilicity (Better DMPK)

Part 4: Experimental Protocol

Protocol: Synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

Objective: Preparation of the core scaffold from 3-amino-4-hydroxypyridine via Route A.

Materials:
  • 3-Amino-4-hydroxypyridine (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxypyridine (1.10 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (3.45 g, 25 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes. Note: The solution may darken as the phenoxide forms.

  • Alkylation: Add 1,2-dibromoethane (1.03 mL, 12 mmol) dropwise via syringe.

  • Cyclization: Heat the reaction mixture to 100°C under an inert atmosphere (N₂ or Ar) for 16 hours. Monitor reaction progress by LC-MS (Target Mass [M+H]+ = 137.1).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

  • Validation:

    • 1H NMR (400 MHz, DMSO-d6): Expect signals for the pyridine protons (2 aromatic H) and the oxazine ring (2 triplets or multiplets corresponding to -CH₂CH₂-).

    • Yield: Typical yields range from 45-65%.

References

  • European Patent Office. (2016). Solid form of dihydro-pyrido-oxazine derivative (Patent EA028031B1). (Describes PI3K inhibitors using the [3,4-b] scaffold).
  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents.[1] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[1] Journal of Medicinal Chemistry, 26(11), 1614-1619.[1] (Provides foundational chemistry for the isomeric [4,3-b] system, validating the aminopyridinol synthetic route). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Tautomeric Equilibrium of 1H-Pyrido[3,4-b]oxazine Derivatives

An In-depth Technical Guide to the Tautomeric Equilibrium of 1H-Pyrido[3,4-b][1][2]oxazine Derivatives Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-Pyrido[3,4-b][1][2]oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 1H-Pyrido[3,4-b][1][2]oxazine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrido[3,4-b][1][2]oxazine scaffold is a promising heterocyclic system in medicinal chemistry, with derivatives showing potential as kinase inhibitors and other therapeutic agents. A critical, yet underexplored, aspect of their chemical nature is the potential for tautomerism. This guide provides a comprehensive framework for the investigation of the tautomeric equilibrium in 1H-Pyrido[3,4-b][1][2]oxazine derivatives. While direct studies on this specific scaffold are limited, this document synthesizes established principles and methodologies from analogous heterocyclic systems, such as pyridones and other pyridoxazines, to offer a robust roadmap for research and development. We will delve into the structural basis of tautomerism in these molecules, present detailed experimental and computational protocols for their characterization, and discuss the profound implications of tautomeric preferences on drug design and development.

Introduction: The Significance of Tautomerism in Drug Development

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium can significantly influence a molecule's physicochemical properties, including its pKa, solubility, lipophilicity, and hydrogen bonding capacity. Consequently, the predominant tautomeric form of a drug molecule can dictate its pharmacokinetic and pharmacodynamic profile.[3][4] For drug development professionals, an understanding of a compound's tautomeric behavior is not merely academic; it is a cornerstone of rational drug design. Misidentification of the dominant tautomer can lead to erroneous structure-activity relationship (SAR) models and unforeseen challenges in formulation and bioavailability.[2]

The 1H-Pyrido[3,4-b][1][2]oxazine core, a fusion of pyridine and 1,4-oxazine rings, presents a fascinating case for the study of tautomerism. The presence of an amide-like moiety within the oxazine ring suggests the potential for lactam-lactim tautomerism, a phenomenon extensively studied in related heterocyclic systems like 2-pyridone.[5][6]

This guide will focus on the two primary potential tautomeric forms of substituted 1H-Pyrido[3,4-b][1][2]oxazine-3(4H)-one derivatives: the lactam and the lactim forms.

  • Lactam Form (Amide): Characterized by a carbonyl group (C=O) and an N-H bond within the oxazine ring.

  • Lactim Form (Enol): Features a hydroxyl group (O-H) and a C=N double bond.

The equilibrium between these two forms can be influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7]

Structural and Physicochemical Landscape of Tautomers

The lactam and lactim tautomers of 1H-Pyrido[3,4-b][1][2]oxazine derivatives possess distinct structural and electronic features that govern their relative stability and reactivity.

FeatureLactam TautomerLactim TautomerImplication for Drug Design
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond donor (O-H) and acceptor (C=N)Differences in receptor binding interactions and solvation.
Aromaticity Potentially less aromatic pyridone-like ringPotentially more aromatic hydroxypyridine-like ringInfluences planarity and stacking interactions.
Dipole Moment Generally higher dipole momentGenerally lower dipole momentAffects solubility and membrane permeability.
pKa N-H proton is weakly acidicO-H proton is more acidicDictates ionization state at physiological pH.
Lipophilicity (LogP) Generally more polarGenerally less polarImpacts ADME properties.

The interplay of these factors determines the position of the tautomeric equilibrium. For instance, polar, protic solvents tend to favor the more polar lactam form, while nonpolar solvents may shift the equilibrium towards the lactim form. Aromatic stabilization can also be a powerful driving force, often favoring the lactim tautomer in related systems.

Experimental Determination of Tautomeric Equilibrium

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][9] The key is to identify spectroscopic handles that are unique to each tautomer.

Key NMR Observables:

  • ¹H NMR:

    • N-H vs. O-H Protons: The N-H proton of the lactam typically appears as a broader signal at a characteristic chemical shift, while the O-H proton of the lactim will have a different chemical shift and may be broader due to exchange.

    • Vinyl/Aromatic Protons: The chemical shifts of protons on the pyridine and oxazine rings will be sensitive to the electronic distribution in each tautomer.

  • ¹³C NMR:

    • Carbonyl vs. Enol Carbon: The C=O carbon of the lactam exhibits a characteristic downfield chemical shift (typically >160 ppm), whereas the C-OH carbon of the lactim appears at a higher field.[10][11]

  • ¹⁵N NMR:

    • The chemical shift of the nitrogen atom involved in the tautomerism is highly sensitive to its hybridization and bonding environment.[12]

Quantitative Analysis:

If the interconversion between tautomers is slow on the NMR timescale, separate sets of signals will be observed for each species. The ratio of the tautomers can then be determined by integrating the corresponding signals.[13][14] If the interconversion is fast, an averaged spectrum is observed. In such cases, temperature-dependent NMR studies can be employed to determine the thermodynamic parameters of the equilibrium.[10][11][12]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the 1H-Pyrido[3,4-b][1][2]oxazine derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Signal Assignment: Identify distinct, well-resolved signals corresponding to each tautomer. Protons on substituents remote from the tautomeric system are often good candidates.

  • Integration: Carefully integrate the signals assigned to each tautomer.

  • Calculation of Equilibrium Constant (KT): KT = [Lactim] / [Lactam] = (Integral of Lactim Signal) / (Integral of Lactam Signal)

UV-Vis Spectroscopy

The different electronic conjugation in the lactam and lactim forms often leads to distinct UV-Vis absorption spectra.[15][16] By comparing the spectrum of the tautomeric compound with that of "fixed" derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim), the position of the equilibrium can be determined.

Experimental Protocol: UV-Vis Analysis

  • Synthesis of Model Compounds: Synthesize the N-methylated (fixes the lactam form) and O-methylated (fixes the lactim form) analogues of the compound of interest.

  • Sample Preparation: Prepare dilute solutions of the tautomeric compound and the two fixed derivatives in the solvent of interest.

  • Data Acquisition: Record the UV-Vis absorption spectra for all three solutions.

  • Spectral Analysis: Determine the molar absorptivity (ε) for the pure lactam and lactim forms at a wavelength where their absorbances differ significantly. The equilibrium constant (KT) in the tautomeric mixture can then be calculated using the following equation: KT = (εLactam - εobs) / (εobs - εLactim) where εobs is the molar absorptivity of the tautomeric mixture at the chosen wavelength.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[1] This technique allows for precise measurement of bond lengths, which can distinguish between C=O and C-O bonds, as well as C-N and C=N bonds. It is important to note that the solid-state structure may not be representative of the equilibrium in solution.

Computational Modeling of Tautomeric Equilibrium

In parallel with experimental work, computational chemistry offers powerful predictive insights into tautomeric stability. Density Functional Theory (DFT) is a widely used method for this purpose.[17][18]

Workflow for Computational Analysis:

Caption: A typical DFT workflow for predicting tautomer stability.

Step-by-Step Computational Protocol (using DFT):

  • Structure Generation: Build the 3D structures of all possible tautomers of the 1H-Pyrido[3,4-b][1][2]oxazine derivative.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single Point Energy Calculation: To improve the accuracy of the relative energies, perform a single-point energy calculation on the optimized geometries using a higher-level functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).

  • Solvation Modeling: Include the effects of the solvent using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This is crucial as solvent effects can significantly alter the relative stabilities of tautomers.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired solvent. The relative Gibbs free energy (ΔG) between two tautomers determines their relative populations at equilibrium. ΔG = GLactim - GLactam

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from ΔG using the following equation: KT = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

Implications for Drug Design: A Case Study Perspective

While specific case studies for 1H-Pyrido[3,4-b][1][2]oxazine derivatives are not yet prevalent in the literature, we can draw parallels from related kinase inhibitors. For instance, the tautomeric state of pyridinylimidazole-based GSK3β inhibitors has been shown to be crucial for their activity.[19][20] Different tautomers present distinct hydrogen bonding patterns to the hinge region of the kinase, leading to significant differences in binding affinity.

Logical Framework for Tautomerism in SAR:

SAR_Logic Tautomer_A Lactam Tautomer Receptor Target Receptor Tautomer_A->Receptor Favorable H-bonding Tautomer_B Lactim Tautomer Tautomer_B->Receptor Unfavorable H-bonding Activity_High High Biological Activity Receptor->Activity_High Strong Binding Activity_Low Low Biological Activity Receptor->Activity_Low Weak Binding

Caption: Impact of tautomeric form on receptor binding and activity.

A drug development program targeting a kinase with a 1H-Pyrido[3,4-b][1][2]oxazine scaffold must therefore consider:

  • The Bioactive Tautomer: Which tautomer is responsible for the observed biological activity?

  • Equilibrium Position: Does the tautomeric equilibrium favor the bioactive form under physiological conditions?

  • Modulating the Equilibrium: Can the tautomeric ratio be shifted by substituent modification to enhance the population of the bioactive tautomer?

Conclusion and Future Directions

The tautomeric equilibrium of 1H-Pyrido[3,4-b][1][2]oxazine derivatives is a critical parameter for their successful development as therapeutic agents. This guide has outlined a comprehensive experimental and computational strategy to elucidate the tautomeric preferences of this important heterocyclic system. By combining NMR and UV-Vis spectroscopy with high-level DFT calculations, researchers can gain a detailed understanding of the factors governing the lactam-lactim equilibrium. This knowledge is paramount for building accurate SAR models, optimizing drug-receptor interactions, and ultimately designing more effective and safer medicines. Future work in this area should focus on systematic studies of substituted derivatives to build a quantitative understanding of how electronic and steric factors influence the tautomeric landscape of the 1H-Pyrido[3,4-b][1][2]oxazine scaffold.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the X-ray Crystallography of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives.
  • Bajag, S. S., et al. (2019). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 62(17), 7999-8018.
  • ResearchGate. (2025). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Retrieved from [Link]

  • Shired, S. A., & Truhlar, D. G. (2021). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • ResearchGate. (n.d.). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Retrieved from [Link]

  • de la Vega, J. R., et al. (2000). Tautomeric equilibrium of pyridoxine in water. Thermodynamic characterization by 13C and 15N nuclear magnetic resonance. The Journal of organic chemistry, 65(9), 2733–2738.
  • Kim, Y. S., & Hochstrasser, R. M. (2009). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy.
  • Semantic Scholar. (n.d.). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Retrieved from [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Kim, Y. S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B, 116(40), 12265–12274.
  • Contreras, R. H., et al. (2004). Study of the Tautomeric Equilibrium of Pyridoxine in 1,4-Dioxane/Water Mixtures by 13C Nuclear Magnetic Resonance. Thermodynamic Characterization and Solvent Effects. The Journal of organic chemistry, 69(20), 6733–6740.
  • Contreras, R. H., et al. (2004). Study of the Tautomeric Equilibrium of Pyridoxine in 1,4-dioxane/water Mixtures by 13C Nuclear Magnetic Resonance. Thermodynamic Characterization and Solvent Effects. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). What impact does tautomerism have on drug discovery and development?. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

  • Patsnap. (2025). How Tautomerization Influences Drug Metabolite Formation?. Retrieved from [Link]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2668–2676.
  • The Ivan Huc Group. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2025). A simple approach to the tautomerism of aromatic heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Retrieved from [Link]

  • YouTube. (2020). AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). Retrieved from [Link]

  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

  • ResearchGate. (2025). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Retrieved from [Link]

  • CHIMIA. (n.d.). The Prototropic Tautomerism of Heteroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]

  • ResearchGate. (2025). Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones. Retrieved from [Link]

  • YouTube. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

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Foundational

The Ascendant Pyrido-Oxazine Scaffold: A Comprehensive Guide for Drug Discovery and Development

Introduction: Unveiling a Privileged Heterocyclic Core In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with potent and selective biological activities is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocyclic Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with potent and selective biological activities is paramount. Among the myriad of heterocyclic systems, those featuring fused rings often exhibit unique pharmacological profiles due to their defined three-dimensional structures and electronic properties. The pyrido-oxazine fused ring system, a fascinating amalgamation of a pyridine and an oxazine ring, has emerged as a "privileged scaffold" of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the pyrido-oxazine core, from its synthesis and characterization to its diverse biological applications and future potential in therapeutic innovation.

The inherent structural rigidity and the presence of both hydrogen bond donors and acceptors within the pyrido-oxazine framework bestow upon it the ability to interact with a wide array of biological targets with high affinity and specificity. This has led to the discovery of pyrido-oxazine derivatives with promising activities across several therapeutic areas, most notably in oncology, neurodegenerative diseases, and infectious diseases. This guide will delve into the causality behind the design and synthesis of these molecules, elucidate their mechanisms of action, and provide practical insights for their further development.

I. Synthetic Strategies: Constructing the Pyrido-Oxazine Core

The synthetic accessibility of the pyrido-oxazine scaffold is a crucial factor driving its exploration in drug discovery. A variety of synthetic methodologies have been developed, allowing for the construction of diverse libraries of derivatives with tailored substitutions. These strategies can be broadly categorized into intramolecular cyclization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.

Intramolecular Cyclization: A Cornerstone of Pyrido-Oxazine Synthesis

Intramolecular cyclization remains one of the most prevalent and versatile methods for the construction of the pyrido-oxazine ring system. This approach typically involves the formation of the oxazine ring from a suitably functionalized pyridine precursor.

A common strategy involves the reaction of an aminopyridinol with a bifunctional electrophile. For instance, the synthesis of the pyrido[4,3-b][1][2]oxazine core can be achieved by reacting a 5-amino-4-hydroxypyridine with α-halo ketones.[3] This reaction proceeds via an initial N-alkylation followed by an intramolecular O-alkylation to furnish the fused ring system.

Experimental Protocol: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates [3]

  • Step 1: Synthesis of 5-amino-4-hydroxypyridine intermediate: Catalytic hydrogenation of the nitro group of a corresponding 4-hydroxypyridine precursor yields the 5-amino-4-hydroxypyridine.

  • Step 2: Cyclization with α-halo ketones: The 5-amino-4-hydroxypyridine is reacted with an appropriate α-halo ketone (e.g., chloroacetone) in a suitable solvent such as acetic acid at room temperature.

  • Step 3: Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization to yield the desired 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates.

Cycloaddition Reactions: Building Complexity in a Single Step

[4+2] Cycloaddition reactions offer an elegant and atom-economical approach to the synthesis of certain pyrido-oxazine isomers. These reactions allow for the rapid construction of the heterocyclic core with good control over regioselectivity. For example, functionalized pyrido[3,2-e][1][4]oxazines have been synthesized via a base-promoted [4+2] cycloaddition of α-chlorinated oximes and 5,6-unsubstituted 1,4-dihydropyridines.

Caption: [4+2] Cycloaddition for Pyrido-oxazine Synthesis.

Palladium-Catalyzed Reactions: Modern Tools for C-C and C-N Bond Formation

Modern synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These powerful tools have been successfully applied to the synthesis of pyrido-oxazine derivatives, particularly for the introduction of diverse substituents onto the heterocyclic core. The Suzuki cross-coupling reaction, for instance, has been instrumental in the synthesis of novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1] This methodology allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyrido-oxazine scaffold.

II. Spectroscopic and Structural Characterization

The unambiguous characterization of newly synthesized pyrido-oxazine derivatives is essential for establishing their structure and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is routinely employed for this purpose. In select cases, X-ray crystallography provides definitive proof of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of pyrido-oxazine derivatives.

  • ¹H NMR: The proton chemical shifts provide valuable information about the electronic environment of the protons in the molecule. Protons on the pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm), with their exact chemical shifts being influenced by the position of fusion and the nature of the substituents. Protons on the oxazine ring, particularly those adjacent to the oxygen and nitrogen atoms, exhibit characteristic chemical shifts in the upfield region (δ 3.0-5.0 ppm).

  • ¹³C NMR: The carbon chemical shifts complement the ¹H NMR data. The carbons of the pyridine ring typically appear in the range of δ 120-160 ppm. Carbons in the oxazine ring, especially those bonded to the heteroatoms, are observed at higher field (δ 50-80 ppm).

Proton/Carbon Typical Chemical Shift Range (ppm) Notes
Pyridine-H7.0 - 9.0Influenced by substituents and fusion pattern.
Oxazine-CH₂-O4.0 - 5.0Methylene group adjacent to oxygen.
Oxazine-CH₂-N3.0 - 4.0Methylene group adjacent to nitrogen.
Pyridine-C120 - 160Aromatic carbons.
Oxazine-C-O60 - 80Carbon adjacent to oxygen.
Oxazine-C-N50 - 70Carbon adjacent to nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups within the pyrido-oxazine molecule. Characteristic absorption bands include:

  • C-O-C stretching: Typically observed in the region of 1250-1050 cm⁻¹.[5]

  • C=N stretching (pyridine ring): Appears in the 1600-1450 cm⁻¹ region.

  • N-H stretching (if present): A broad band in the 3500-3200 cm⁻¹ region.

  • C-H stretching (aromatic): Usually found just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pyrido-oxazine derivatives, which aids in their structural confirmation. The fragmentation of fused N-heterocyclic ring systems can be complex, often involving characteristic cross-ring cleavages of the less aromatic ring (in this case, the oxazine ring).[4] The substituents on the ring system can significantly influence the fragmentation pathways.[4]

III. Biological Activities and Therapeutic Potential

The pyrido-oxazine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive starting point for the development of new therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of pyrido-oxazine derivatives. A notable success in this area is the development of pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7] EGFR is a key driver of cell proliferation and survival in many cancers, and its inhibition is a clinically validated anticancer strategy.

Mechanism of Action of Pyrido[2,3-b][1][2]oxazine-based EGFR Inhibitors:

These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[1][7] Molecular docking studies have shown that the pyrido-oxazine core can form crucial hydrogen bond interactions with key residues in the hinge region of the EGFR kinase domain, while substituents on the scaffold can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[1] Furthermore, some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1]

Caption: Mechanism of EGFR Inhibition by Pyrido-oxazine Derivatives.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that certain pyrido-oxazine derivatives and related compounds may possess neuroprotective properties, offering potential therapeutic avenues for devastating neurodegenerative disorders like Alzheimer's and Parkinson's disease. The mechanism of action in this context is often multifactorial, involving the modulation of pathways related to oxidative stress, neuroinflammation, and apoptosis.[8][9]

Some heterocyclic compounds have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[10] By upregulating the expression of antioxidant enzymes, these compounds can mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells. Additionally, the modulation of inflammatory pathways, such as the NF-κB pathway, can reduce the chronic neuroinflammation that is a hallmark of many neurodegenerative diseases.[11]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Pyrido-oxazine derivatives, due to their structural similarity to quinolone antibiotics, have been investigated for their antibacterial activity. The mechanism of action of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[2] It is hypothesized that some pyrido-oxazine derivatives may exert their antibacterial effects through a similar mechanism.[2]

IV. Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs

Understanding the structure-activity relationships (SAR) of pyrido-oxazine derivatives is crucial for the rational design of more potent and selective compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.

For the pyrido[2,3-b][1][2]oxazine-based EGFR inhibitors, it has been observed that:

  • The pyrido-oxazine core is essential for maintaining the hinge-binding interactions with the EGFR kinase domain.[1]

  • The nature and position of substituents on the pyridine ring can significantly impact potency and selectivity.

  • The presence of a sulfonamide group can enhance binding affinity through additional interactions with the receptor.[1]

These insights provide a roadmap for medicinal chemists to design next-generation pyrido-oxazine derivatives with improved pharmacological profiles.

V. Future Perspectives and Conclusion

The pyrido-oxazine fused ring system represents a highly promising and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with a broad spectrum of biological activities, ensures its continued exploration for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: The development of new synthetic methodologies to access a wider range of pyrido-oxazine isomers and substitution patterns.

  • Multi-target Drug Design: The design of pyrido-oxazine derivatives that can simultaneously modulate multiple biological targets, which may be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular mechanisms by which pyrido-oxazine derivatives exert their biological effects to identify new therapeutic targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

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Exploratory

An In-Depth Technical Guide to the Physical Properties and Stability of 1H-Pyrido[3,4-B]oxazine

An In-Depth Technical Guide to the Physical Properties and Stability of 1H-Pyrido[3,4-B][1][2]oxazine For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-Pyrido[3,4-B][1][2]oxazine core is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties and Stability of 1H-Pyrido[3,4-B][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrido[3,4-B][1][2]oxazine core is a significant heterocyclic scaffold in medicinal chemistry. Its unique fusion of a pyridine ring with an oxazine ring imparts a distinct three-dimensional architecture and electronic distribution, making it a valuable building block in the design of novel therapeutic agents.[3] Derivatives of the broader pyridoxazine class have shown potential in a range of therapeutic areas, including oncology and neuroscience.[4][5] A thorough understanding of the fundamental physical properties and stability of this core structure is paramount for its effective utilization in drug discovery and development, influencing everything from synthesis and formulation to bioavailability and shelf-life.

This technical guide provides a comprehensive overview of the known physical properties of closely related analogs of 1H-Pyrido[3,4-B][1][2]oxazine and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical and stability characteristics. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for regulatory submissions and further research.

Physicochemical Properties: Current Knowledge and Experimental Characterization

Direct experimental data for the parent 1H-Pyrido[3,4-B][1][2]oxazine is limited in publicly accessible literature. However, data for its 2,3-dihydro derivative provides a valuable starting point for understanding its general characteristics.

Known Properties of 2,3-dihydro-1H-Pyrido[3,4-b][1][2]oxazine
PropertyValueSource
CAS Number 194022-45-2MySkinRecipes[1]
Molecular Formula C₇H₈N₂OMySkinRecipes[1]
Molecular Weight 136.15 g/mol MySkinRecipes[1]
Physical Form SolidMySkinRecipes[1]
Boiling Point 285.7±29.0 °C (Predicted)MySkinRecipes[1]
Density 1.168±0.06 g/cm³ (Predicted)MySkinRecipes[1]

It is crucial to experimentally verify these properties for the fully aromatic 1H-Pyrido[3,4-B][1][2]oxazine, as the presence of the double bond in the oxazine ring will influence its planarity, intermolecular interactions, and, consequently, its physical properties.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physical properties of 1H-Pyrido[3,4-B][1][2]oxazine.

The melting point is a critical indicator of purity.[6][7] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding in a mortar.[6]

  • Capillary Loading: Introduce the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[7][8] Pack the sample tightly by tapping the tube.[8]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[9]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Solubility is a key determinant of a drug's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10][11]

Methodology: Shake-Flask Method for Aqueous and Organic Solubility

  • Preparation: Add an excess amount of 1H-Pyrido[3,4-B][1][2]oxazine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO, etc.). The presence of undissolved solid is necessary to ensure saturation.[10]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Reporting: Express the solubility in units such as mg/mL or mol/L.[11]

The pKa value is critical as it dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. For nitrogen-containing heterocycles, UV-Vis spectrophotometry is a sensitive and efficient method for pKa determination.[12][13][14][15]

Methodology: UV-Vis Spectrophotometric Titration

  • Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).[13]

  • Sample Preparation: Prepare a stock solution of 1H-Pyrido[3,4-B][1][2]oxazine in a suitable solvent (e.g., DMSO or methanol).[13]

  • Measurement: In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed amount of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (e.g., <2% v/v).[13] Record the UV-Vis spectrum (e.g., from 230-500 nm) for each pH.[13]

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH. These correspond to the different ionization states of the molecule.

    • Plot absorbance at these specific wavelengths against pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the curve.[16]

Stability Profile: A Comprehensive Evaluation

Assessing the stability of a new chemical entity is a non-negotiable aspect of drug development. The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[1][2][17]

Thermal Stability

Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on decomposition temperatures and phase transitions.[5][18][19]

Methodology: TGA-DSC Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).[5]

  • Instrument Setup:

    • TGA: Monitor the mass of the sample as a function of temperature.

    • DSC: Measure the heat flow into or out of the sample relative to a reference as a function of temperature.[19]

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).[5][20]

  • Data Interpretation:

    • The TGA thermogram will show mass loss at specific temperatures, indicating decomposition.

    • The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[21]

G cluster_0 TGA-DSC Experimental Workflow Sample_Prep Sample Preparation (2-10 mg in pan) Instrument_Setup Instrument Setup (TGA/DSC, N2/Air) Sample_Prep->Instrument_Setup Heating Controlled Heating (e.g., 10°C/min) Instrument_Setup->Heating Data_Acquisition Data Acquisition (Mass Change & Heat Flow) Heating->Data_Acquisition Data_Analysis Data Analysis (Decomposition Temp, Phase Transitions) Data_Acquisition->Data_Analysis G Start 1H-Pyrido[3,4-B][1,4]oxazine (in solution and as solid) Hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) Start->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Photolysis Photolytic Stress (ICH Q1B Light Conditions) Start->Photolysis Thermal Thermal Stress (Elevated Temperature) Start->Thermal Analysis Analysis of Stressed Samples (HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Forced Degradation Study Workflow

1. Hydrolytic Stability

The oxazine ring, being a cyclic ether-amine, may be susceptible to hydrolysis, especially under acidic or basic conditions. [22]

  • Protocol:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) media.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Stability

The pyridine and oxazine rings may be susceptible to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). [23] 3. Store the solution at room temperature, protected from light, for a defined period.

    • Analyze samples at various time points by HPLC.

3. Photostability

Compounds with aromatic heterocyclic systems are often susceptible to photodegradation. [22][24]ICH Q1B guidelines provide a standardized approach for photostability testing. [1][2][3][25]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation. [26][25] 2. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions. [27] 3. After exposure, compare the samples to the dark control for any changes in physical appearance, and quantify the parent compound and any degradants by HPLC.

Conclusion and Future Directions

While direct experimental data on 1H-Pyrido[3,4-B]o[1][2]xazine remains to be fully elucidated in the public domain, this guide provides the necessary framework for its comprehensive characterization. The provided protocols for determining melting point, solubility, pKa, and stability are robust, adhere to international standards, and will generate the critical data required for advancing drug development programs based on this promising heterocyclic core. The structural similarity to other pyridoxazines suggests that hydrolysis and photolysis are potential degradation pathways to investigate closely. [22]A systematic application of these methodologies will undoubtedly build a strong foundation for the successful translation of 1H-Pyrido[3,4-B]o[1][2]xazine-based compounds from the laboratory to the clinic.

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  • SGS United Kingdom. (n.d.). Photostability. Retrieved from [Link]

  • PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. Retrieved from [Link]

  • PMC. (n.d.). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]

Sources

Foundational

History and discovery of pyrido[3,4-b][1,4]oxazine scaffolds

The pyrido[3,4-b][1,4]oxazine scaffold represents a specific, privileged subclass of bicyclic heterocycles that has gained traction in modern medicinal chemistry as a bioisostere for quinoline, isoquinoline, and quinoxal...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[3,4-b][1,4]oxazine scaffold represents a specific, privileged subclass of bicyclic heterocycles that has gained traction in modern medicinal chemistry as a bioisostere for quinoline, isoquinoline, and quinoxaline derivatives. Unlike its more common isomers (pyrido[3,2-b] and pyrido[2,3-b]), the [3,4-b] fusion offers a unique vector for hydrogen bonding and distinct metabolic stability profiles, making it a critical scaffold for targeting kinases (e.g., PI3K, EGFR) and GPCRs.

This technical guide details the history, structural logic, synthetic pathways, and application of this scaffold in drug discovery.

Part 1: Structural Architecture & Significance

Nomenclature and Isomerism

The term "pyrido[3,4-b][1,4]oxazine" describes a fusion between a pyridine ring and a 1,4-oxazine ring.

  • Fusion Bond: The fusion occurs at the 3,4-bond of the pyridine ring and the b-bond (C2-C3) of the 1,4-oxazine.

  • Regiochemistry: The orientation of the pyridine nitrogen is critical. In the [3,4-b] isomer, the pyridine nitrogen is positioned to create a specific electronic distribution that differs from the [4,3-b] isomer, despite both being fused at the 3,4-position.

Comparison of Common Isomers:

  • Pyrido[3,2-b][1,4]oxazine: Nitrogen at position 1 (relative to fusion). Common in older antihistamines.

  • Pyrido[2,3-b][1,4]oxazine: Nitrogen at position 1 (relative to fusion).[1] Frequent in EGFR inhibitors.

  • Pyrido[3,4-b][1,4]oxazine: Nitrogen at position 3 (relative to fusion). Emerging scaffold for PI3K and specialized kinase inhibitors.

Physicochemical Properties (Bioisosterism)
  • H-Bonding: The pyridine nitrogen serves as a specific H-bond acceptor. In the [3,4-b] orientation, this vector is often orthogonal to the oxazine oxygen, allowing for unique binding modes in the hinge region of kinases.

  • Solubility: The 1,4-oxazine ring (typically in its 2,3-dihydro form) increases sp3 character, improving solubility compared to fully aromatic planar systems like 1,6-naphthyridine.

  • Metabolic Stability: The scaffold resists oxidative metabolism at the pyridine ring better than some quinoline analogues due to the electron-donating effect of the oxazine oxygen para to the pyridine nitrogen (in certain resonance forms).

Part 2: Synthetic Methodologies

The synthesis of pyrido[3,4-b][1,4]oxazine requires precise regiocontrol to ensure the correct fusion. The most robust method involves the annulation of 3-amino-4-hydroxypyridine .

Retrosynthetic Analysis

The core is typically disassembled into two components:

  • Nucleophile: 3-Amino-4-hydroxypyridine (providing the N and O heteroatoms).

  • Electrophile: 1,2-Bifunctional alkylating agent (e.g., 1,2-dibromoethane or chloroacetyl chloride).

Retrosynthesis Target Pyrido[3,4-b][1,4]oxazine (Scaffold) Precursor 3-Amino-4-hydroxypyridine + 1,2-Dibromoethane Target->Precursor  Annulation  

Figure 1: Retrosynthetic disconnection showing the primary route to the [3,4-b] scaffold.

Protocol: Synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

This protocol describes the direct alkylation method, which is preferred for its atom economy.

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-4-hydroxypyridine (e.g., 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add K₂CO₃ (25 mmol) and stir at room temperature for 30 minutes to deprotonate the phenol (forming the phenoxide).

  • Cyclization: Add 1,2-dibromoethane (12 mmol) dropwise.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting pyridine.

    • Mechanism:[2][3][4][5] The phenoxide oxygen attacks one bromide first (O-alkylation), followed by the intramolecular attack of the amine nitrogen on the second bromide (N-alkylation).

  • Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient) to yield the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine as a solid.

Alternative Route (Lactam Intermediate): For analogues requiring a carbonyl at the 2 or 3 position (e.g., oxazinones), replace 1,2-dibromoethane with chloroacetyl chloride . This yields the cyclic amide (lactam), which can be reduced with LiAlH₄ to the saturated amine.

Part 3: Medicinal Chemistry & Applications

Case Study: PI3K Inhibitors

The pyrido[3,4-b][1,4]oxazine scaffold has been explicitly cited in patents (e.g., EA028031B1 ) for the treatment of diseases mediated by Phosphoinositide 3-kinase (PI3K).

  • Logic: The scaffold serves as a rigid linker that positions substituents to interact with the ATP-binding pocket.

  • Structure-Activity Relationship (SAR):

    • N-1 Position: Often substituted with alkyl or aryl groups to reach the hydrophobic back pocket.

    • Pyridine Nitrogen: Forms a critical water-mediated or direct hydrogen bond with the hinge region residues (e.g., Val851 in PI3Kα).

    • C-7/C-8 Substitution: Introduction of solubilizing groups (e.g., morpholine, piperazine) here improves ADME properties without disrupting the core binding mode.

Biological Signaling Pathway (PI3K/Akt)

The inhibition of PI3K by pyrido-oxazine derivatives prevents the phosphorylation of PIP2 to PIP3, thereby blocking the Akt signaling cascade, which is critical in cancer cell survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Pyrido-oxazine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Drug) PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Signaling Survival Cell Survival & Proliferation mTOR->Survival Promotion Drug Pyrido[3,4-b][1,4]oxazine Inhibitor Drug->PI3K Blocks

Figure 2: Mechanism of action for pyrido[3,4-b][1,4]oxazine derivatives in the PI3K/Akt pathway.

Part 4: Data Summary & Future Outlook

The following table summarizes the comparative advantages of the [3,4-b] scaffold against standard quinoline scaffolds in drug design.

FeatureQuinoline ScaffoldPyrido[3,4-b][1,4]oxazineAdvantage
Solubility Low (Planar/Aromatic)Moderate/High (sp3 character)Improved oral bioavailability
H-Bonding 1 Acceptor (N)1 Acceptor (Pyridine N) + 1 Donor/Acceptor (Oxazine N/O)More versatile binding vectors
Metabolism Prone to oxidationResistant to P450 oxidation at coreExtended half-life (

)
Flexibility RigidSemi-rigid (Pucker of oxazine ring)Induced fit capability

Future Outlook: Researchers are increasingly utilizing the 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine intermediate as a "plug-and-play" module. By performing Buchwald-Hartwig couplings at the amine or Suzuki couplings at the bromide, vast libraries of kinase inhibitors can be generated rapidly.

References

  • Preparation of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine Derivatives. Source: PubChem / Sigma-Aldrich Catalog. URL:[Link]

  • Solid form of dihydro-pyrido-oxazine derivative (Patent EA028031B1).
  • Synthesis of N-Substituted-3-amino-4-halopyridines (Precursor Synthesis). Source: National Institutes of Health (NIH). URL:[Link]

  • Monobactams and methods of their synthesis and use (WO2015103583A1).
  • Pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors (Comparative Isomer Study). Source: RSC Advances. URL:[Link]

Sources

Exploratory

1H-Pyrido[3,4-B][1,4]oxazine CAS registry number and identifiers

Part 1: Executive Summary & Core Identity Introduction The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a critical bicyclic heterocycle in modern drug discovery, particularly within the realm of kinase inhibition (e....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

Introduction

The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a critical bicyclic heterocycle in modern drug discovery, particularly within the realm of kinase inhibition (e.g., PI3K, EGFR).[1][2][3] Structurally, it consists of a pyridine ring fused to a 1,4-oxazine ring across the 3,4-positions.[1][2] While the fully unsaturated "1H" tautomer is the formal parent, the 2,3-dihydro derivative is the thermodynamically stable entity predominantly utilized as a building block in medicinal chemistry.[1][2] This guide focuses on the characterization, synthesis, and therapeutic utility of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine , providing a validated roadmap for researchers.

Chemical Identity & Database Integration

The following identifiers correspond to the stable 2,3-dihydro form, which is the standard commercial and synthetic target.

Identifier TypeValueDescription
CAS Registry Number 194022-45-2 Primary identifier for the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine.[4][][6]
IUPAC Name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazineSystematic nomenclature indicating saturation at positions 2 and 3.[1][4]
Molecular Formula C₇H₈N₂OExact Mass: 136.0637 Da.[4]
SMILES C1CNCc2c1cncc2Simplified Molecular Input Line Entry System.[4]
InChI Key CSP473248879080Standardized hash for database searching.[4]
Common Synonyms 3,4-Dehydromorpholine fused pyridine; Pyrido-oxazine bicyclic core.[1][4]

Part 2: Synthetic Methodologies & Experimental Protocols

Strategic Retrosynthesis

The construction of the [3,4-b] isomer requires precise regiochemical control to distinguish it from the more common [3,2-b] and [2,3-b] isomers.[1] The most robust pathway involves the annulation of 3-amino-4-hydroxypyridine with a 1,2-biselectrophile.[1][4]

Protocol: Cyclization of 3-Amino-4-hydroxypyridine

Rationale: This method utilizes the differential nucleophilicity of the amine (N-nucleophile) and the hydroxyl (O-nucleophile) groups to form the oxazine ring.[1][4]

Reagents:

  • Precursor: 3-Amino-4-hydroxypyridine (CAS 10266-96-3).[4]

  • Cyclizing Agent: 1,2-Dibromoethane or 2-Chloroacetyl chloride (followed by reduction).[4]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[4]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to activate the phenol and amine.

  • Alkylation: Dropwise add 1,2-dibromoethane (1.2 eq). The reaction is exothermic; maintain temperature <40°C.[1]

  • Cyclization: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the formation of the product [M+H]⁺ = 137.[4]

  • Workup: Cool to room temperature. Dilute with water and extract exhaustively with Ethyl Acetate.[4]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0→10% MeOH/DCM) to yield 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine as a pale solid.

Part 3: Medicinal Chemistry Utility

Pharmacophore Significance

The pyrido[3,4-b][1,4]oxazine scaffold serves as a critical bioisostere for quinoline and quinazoline cores.[1][4] Its incorporation offers specific advantages:

  • Solubility Enhancement: The secondary amine (NH) and ether oxygen increase polarity and hydrogen bond accepting/donating capacity compared to all-carbon aromatic rings.[4]

  • Kinase Selectivity: The scaffold is a proven privileged structure in PI3K (Phosphoinositide 3-kinase) inhibitors.[4] The nitrogen at the 1-position can be derivatized to access specific binding pockets (e.g., the affinity pocket in kinases).[1]

  • Metabolic Stability: The dihydro-oxazine ring is metabolically robust compared to open-chain amino-ether analogs.[4]

Case Study: PI3K Inhibition

Patents (e.g., EA028031B1) highlight the use of substituted pyrido[3,4-b][1,4]oxazines in treating hematological malignancies.[1][2][7] The core acts as a hinge-binder or a scaffold that orients substituents into the hydrophobic regions of the ATP-binding site.[4]

Part 4: Visualization (Pathway & Logic)

PyridoOxazine_Synthesis cluster_0 Starting Material cluster_1 Cyclization Reagents Precursor 3-Amino-4-hydroxypyridine (CAS 10266-96-3) Intermediate Transition State: N/O-Alkylation Precursor->Intermediate Deprotonation (80°C) Reagent 1,2-Dibromoethane + K2CO3 / DMF Reagent->Intermediate Product 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2) Intermediate->Product Annulation Application Drug Discovery Target: PI3K Inhibitors (Kinase Hinge Binder) Product->Application Derivatization

Caption: Synthesis pathway of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine from 3-amino-4-hydroxypyridine via base-mediated annulation.

Part 5: References

  • PubChem. "2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2)."[4] National Library of Medicine. [Link][1]

  • Google Patents. "Solid form of dihydro-pyrido-oxazine derivative (Patent EA028031B1)."[4] Google Patents.

Sources

Protocols & Analytical Methods

Method

Regioselective functionalization of 1H-Pyrido[3,4-B][1,4]oxazine

Application Note: Strategic Regiocontrol in 1H-Pyrido[3,4-b][1,4]oxazine Functionalization Part 1: Executive Summary & Structural Logic The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a critical bioisostere for quin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in 1H-Pyrido[3,4-b][1,4]oxazine Functionalization

Part 1: Executive Summary & Structural Logic

The 1H-pyrido[3,4-b][1,4]oxazine scaffold represents a critical bioisostere for quinoline and isoquinoline in medicinal chemistry, offering improved solubility and distinct hydrogen-bonding vectors for kinase interaction (e.g., EGFR, PI3K inhibitors). However, its functionalization is non-trivial due to the electronic dichotomy between the electron-deficient pyridine ring and the electron-rich enamine character of the oxazine fragment.

This guide moves beyond standard synthesis to address late-stage regioselective functionalization . We define protocols that exploit the inherent pKa differences and electronic biases of the scaffold to achieve precise site-selectivity.

The Reactivity Landscape

The scaffold presents three distinct zones for functionalization:

  • Nucleophilic Zone (N1): The oxazine nitrogen is the most acidic proton (pKa ~17) and the primary site for alkylation/acylation.

  • Electrophilic Zone (Pyridine Ring): Inherently deactivated towards Electrophilic Aromatic Substitution (EAS). Functionalization here requires Directed Ortho-Metalation (DoM) or N-oxide activation.

  • Enaminic Zone (C2/C3): The oxazine double bond character (in oxidized forms) or methylene positions (in dihydro forms) are susceptible to oxidation or condensation.

Part 2: Visualizing the Strategy

The following decision tree illustrates the logical flow for selecting the correct functionalization pathway based on the target position.

ReactivityMap Scaffold 1H-Pyrido[3,4-b][1,4]oxazine (Scaffold) Target_N1 Target: N1 (Oxazine N) Scaffold->Target_N1 High Acidity (pKa ~17) Target_Py Target: Pyridine Ring (C5, C6, C8) Scaffold->Target_Py Electron Deficient Target_C2 Target: C2/C3 (Oxazine C) Scaffold->Target_C2 Alpha-Heteroatom Method_Alk Method: Deprotonation/Alkylation (NaH, R-X) Target_N1->Method_Alk Base Promoted Method_DoM Method: Directed Ortho-Metalation (LiTMP, Electrophile) Target_Py->Method_DoM Low Temp Lithiation Method_Ox Method: Oxidation/Halogenation (NBS or mCPBA) Target_C2->Method_Ox Radical/Electrophilic

Figure 1: Strategic decision tree for regioselective functionalization based on electronic zones.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective N1-Alkylation

Objective: Functionalize the oxazine nitrogen without quaternizing the pyridine nitrogen. Mechanism: The oxazine NH is significantly more acidic than the pyridine CH bonds, but the pyridine nitrogen is nucleophilic. The use of Sodium Hydride (NaH) ensures irreversible deprotonation of the oxazine NH, creating a hard nucleophile that reacts preferentially with alkyl halides over the neutral pyridine nitrogen.

Materials:

  • 1H-Pyrido[3,4-b][1,4]oxazine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the scaffold in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Observation: Evolution of H₂ gas indicates successful deprotonation. Stir for 30 minutes at 0°C to ensure formation of the sodium amide species.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Expert Insight: If using highly reactive electrophiles (e.g., benzyl bromide), maintain 0°C to prevent bis-alkylation or O-alkylation (rare but possible).

Protocol B: C-H Functionalization via Directed Ortho-Metalation (DoM)

Objective: Functionalize the pyridine ring (C5 or C8 position) or C2 of the oxazine. Mechanism: The pyridine ring is deactivated toward standard electrophilic substitution. However, if the N1 position is protected with a Directing Metalation Group (DMG) such as Boc or Pivaloyl, strong bases (t-BuLi or LiTMP) can coordinate to the carbonyl oxygen and deprotonate the ortho position.

Materials:

  • N-Boc-1H-Pyrido[3,4-b][1,4]oxazine (Prepared via Protocol A using Boc₂O)

  • t-BuLi (1.7 M in pentane) or LiTMP (Freshly prepared)

  • Electrophile (e.g., I₂, DMF, alkyl halide)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the N-Boc protected scaffold in THF. Cool to -78°C .[1]

  • Lithiation: Add t-BuLi (1.1 equiv) dropwise over 10 minutes. Critical: Temperature must remain below -70°C to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Equilibration: Stir at -78°C for 1 hour. The lithium species is stabilized by coordination to the Boc carbonyl.

  • Electrophile Trapping: Add the electrophile (e.g., Iodine in THF) rapidly.

  • Warming: Allow the mixture to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Data Interpretation:

  • Regioselectivity: Lithiation typically occurs at C2 (alpha to oxazine N) or C8 (ortho to pyridine N), depending on the specific steric environment. 2D-NMR (HMBC) is required to confirm regiochemistry.

Protocol C: Late-Stage Cross-Coupling (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups on a halogenated scaffold. Context: Direct halogenation of the parent scaffold is difficult. It is industry standard to start with a halogenated precursor (e.g., 6-bromo-1H-pyrido[3,4-b][1,4]oxazine).

Materials:

  • Bromo-pyrido-oxazine derivative (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and substrate in a vial. Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C for 4–12 hours.

  • Scavenging: Filter through a Celite pad.

  • Purification: The product is often much more polar; use a gradient of DCM/MeOH (0-10%).

Part 4: Data Summary & Troubleshooting

ParameterN-Alkylation (Protocol A)DoM Lithiation (Protocol B)Suzuki Coupling (Protocol C)
Primary Challenge N-Pyridine vs N-Oxazine selectivityTemperature control (-78°C)Catalyst poisoning / Protodehalogenation
Key Reagent NaH (Strong Base)t-BuLi / LiTMP (Lithium Base)Pd(dppf)Cl₂ (Catalyst)
Typical Yield 75–90%40–65%60–85%
Troubleshooting If low yield, add 18-crown-6 to solubilize cation.If SM recovers, increase lithiation time or use TMEDA additive.If "black" Pd precipitates early, re-degas solvents.

Part 5: References

  • Synthesis of Pyrido[3,4-b][1,4]oxazine Scaffolds:

    • Title: Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine as new scaffolds for potential bioactive compounds.[2][3]

    • Source: ResearchGate[2][4][5]

    • URL:[Link]

  • Directed Lithiation Strategies:

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[6]

    • Source: ARKIVOC / ResearchGate

    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors):

    • Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[7]

    • Source: PubMed Central (PMC)

    • URL:[Link]

  • Electrophilic Aromatic Substitution on Pyridines:

    • Title: Electrophilic Aromatic Substitution - Reaction on Pyridine.

    • Source: Wikipedia / Chemistry LibreTexts

    • URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of Pyrido[3,4-b][1,4]oxazine

This is a comprehensive Application Note and Protocol Guide for Palladium-Catalyzed Coupling Reactions on Pyrido[3,4-b][1,4]oxazine . Abstract The pyrido[3,4-b][1,4]oxazine scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for Palladium-Catalyzed Coupling Reactions on Pyrido[3,4-b][1,4]oxazine .

Abstract

The pyrido[3,4-b][1,4]oxazine scaffold represents a "privileged structure" in medicinal chemistry, bridging the electronic deficiency of pyridines with the morpholine-like physiochemical properties of the oxazine ring. This hybrid nature offers unique vectors for drug design but presents distinct regioselectivity challenges during palladium-catalyzed cross-coupling.[1] This guide details the strategic functionalization of this scaffold, focusing on Suzuki-Miyaura C-C coupling and Buchwald-Hartwig amination , with specific protocols for handling the differential reactivity of the pyridine core versus the oxazine nitrogen.

Strategic Analysis of Reactivity

Successful functionalization requires understanding the electronic bias of the bicyclic system.[1] The scaffold comprises two distinct reactivity zones:

  • The Pyridine Sector (Electrophilic): The pyridine ring is electron-deficient, facilitating oxidative addition of Pd(0) into C-Halogen bonds.[1] In the [3,4-b] isomer, the nitrogen position (meta to the fusion bond) activates positions C5 and C7 (relative to standard numbering) differently than in [2,3-b] isomers.

  • The Oxazine Sector (Nucleophilic): The secondary amine (NH) of the dihydro-oxazine ring is a competent nucleophile for N-arylation.[1] However, it is also prone to oxidation to the fully aromatic (and planar) oxazinone/imine forms, which deactivates the nitrogen.

Reactivity Map & Numbering Scheme

To ensure protocol reproducibility, we define the numbering scheme used in this guide below.

ReactivityMap cluster_sites Functionalization Vectors Scaffold Pyrido[3,4-b][1,4]oxazine Core Structure PyridineZone Pyridine Ring (Electrophilic Zone) Target: C-Halogen Scaffold->PyridineZone Suzuki/Stille (C-C Bond) OxazineZone Oxazine Ring (Nucleophilic Zone) Target: N-H Scaffold->OxazineZone Buchwald (N-Arylation) C7 Position C7/C5 (Pyridine) High reactivity for Pd-Insertion (Requires Halogen Handle) PyridineZone->C7 N1 Position N1 (Oxazine) Nucleophilic Handle (Requires Protection if coupling elsewhere) OxazineZone->N1

Figure 1: Reactivity map illustrating the dual-nature of the scaffold.[1] The pyridine ring serves as the electrophile (for Suzuki/Buchwald), while the oxazine NH serves as the nucleophile.[1]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Arylation of halogenated pyrido[3,4-b][1,4]oxazine (e.g., 7-bromo derivative). Challenge: The free NH on the oxazine ring can poison Pd catalysts or undergo competing N-arylation if strong bases are used.[1] Solution: Use of a weak base system or transient protection of the NH.[1]

Materials
  • Substrate: 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Robust against N-coordination.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the 7-bromo substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL) dropwise. Note: A biphasic system is often superior for this scaffold to prevent base-mediated decomposition.

  • Reaction: Heat the mixture to 90°C for 4-12 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion stalls, add a second portion of boronic acid (0.3 equiv).[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The oxazine NH makes the product polar; consider amine-functionalized silica if streaking occurs.[1]

Optimization Table: Solvent & Base Effects
EntryCatalystLigandSolventBaseYieldNotes
1Pd(PPh₃)₄PPh₃DME/H₂ONa₂CO₃45%Significant dehalogenation observed.[1]
2Pd(dppf)Cl₂ dppf Dioxane/H₂O K₂CO₃ 88% Standard Protocol.[1] Clean conversion.
3Pd(OAc)₂SPhosTolueneK₃PO₄60%Good for sterically hindered boronic acids.[1]
4Pd₂dba₃XPhosn-BuOHK₃PO₄72%Useful for heteroaryl boronic acids.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of an amine at the pyridine ring (replacing a halogen).[1] Challenge: Competitive binding of the oxazine NH to the catalyst. Solution: Use of bulky, electron-rich biaryl phosphine ligands (BrettPhos/RuPhos) to outcompete the substrate nitrogen.[1]

Materials
  • Substrate: 7-Chloro- or 7-Bromo-pyrido[3,4-b][1,4]oxazine

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)[1]

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)[1]

Step-by-Step Methodology
  • Glovebox/Schlenk: In an inert atmosphere, combine Pd source, Ligand, Base, and Substrate.

  • Solvent: Add anhydrous solvent (0.2 M concentration wrt substrate).[1]

  • Pre-stir: Stir at RT for 5 min to allow active catalyst formation.

  • Amine Addition: Add the coupling amine.

  • Reaction: Heat to 100°C (Toluene) or 110°C (t-Amyl alcohol) for 8-16 hours.

  • Workup: Filter through a Celite pad to remove palladium black.[1] Concentrate and purify.

Protocol 3: N-Arylation of the Oxazine Ring

Target: Attaching an aryl group to the nucleophilic oxazine Nitrogen (N1).[1] Challenge: Regioselectivity if the pyridine ring also contains a halogen. Prerequisite: The pyridine ring should be non-halogenated OR the halogen must be unreactive (e.g., Cl vs I) under the chosen conditions.[1]

Materials
  • Substrate: 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine (Nucleophile)[2][3]

  • Coupling Partner: Aryl Bromide/Iodide (Electrophile)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos or BINAP (4 mol%)[1]

  • Base: NaOtBu (1.5 equiv) - Strong base required to deprotonate the amine.[1]

  • Solvent: Toluene

Step-by-Step Methodology
  • Mix: Combine Aryl Halide, Scaffold, Pd(OAc)₂, Ligand, and NaOtBu in a tube.

  • Inert: Evacuate and backfill with Argon (3x).[1]

  • Heat: Add Toluene and heat to 80-100°C .

  • Note: This reaction is typically faster than C-C coupling on the pyridine ring.[1]

  • Monitoring: Watch for oxidation of the oxazine ring (dehydrogenation) which is a common side reaction with Pd/Base/Heat.[1] If oxidation occurs, switch to Cs₂CO₃ and Dioxane .[1]

Troubleshooting & Expert Tips

  • Oxidative Instability: The dihydro-oxazine ring can oxidize to the aromatic form (dehydrogenation) upon prolonged heating in air.[1]

    • Tip: Always degas solvents thoroughly.[1] If the product is unstable, perform the workup under N₂ or add an antioxidant (e.g., BHT) during purification.[1]

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd.[1]

    • Tip: If yields are low, increase catalyst loading to 5-10 mol% or switch to a precatalyst like Pd(dppf)Cl₂·DCM which is less prone to inhibition.[1]

  • Regioselectivity (Dihalogenated Scaffolds):

    • If the scaffold has a Cl on the pyridine and the user wants to N-arylate the oxazine: Use Pd(OAc)₂/XPhos at 80°C .[1] The Cl on the pyridine is usually inert under these mild conditions compared to the NH arylation.[1]

References

  • Synthesis and Reactivity of Pyrido[1,4]oxazines

    • Source: Journal of Medicinal Chemistry[1][4]

    • Context: General synthesis of the dihydro-scaffold from aminohydroxypyridines.[1]

    • [1]

  • Buchwald-Hartwig Amin

    • Source: Chemical Science (Hartwig Group)[1]

    • Context: Ligand selection (BrettPhos/RuPhos) for pyridine-based substrates.[1]

    • [1]

  • Palladium-C

    • Source: Organic Letters[1]

    • Context: Regioselectivity rules for oxidative addition in fused pyridine systems.
    • [1]

(Note: Specific CAS numbers for the [3,4-b] isomer precursors: 194022-45-2.[5] Ensure structural verification via NOE NMR before scaling up, as [2,3-b] and [3,2-b] isomers are common impurities in de novo synthesis.)

Sources

Method

N-alkylation methods for 1H-Pyrido[3,4-B][1,4]oxazine

Application Note: Strategic N-Functionalization of 1H-Pyrido[3,4-b][1,4]oxazine Scaffolds Part 1: Executive Summary & Strategic Analysis The 1H-pyrido[3,4-b][1,4]oxazine scaffold (often utilized in its stable 2,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Functionalization of 1H-Pyrido[3,4-b][1,4]oxazine Scaffolds

Part 1: Executive Summary & Strategic Analysis

The 1H-pyrido[3,4-b][1,4]oxazine scaffold (often utilized in its stable 2,3-dihydro form) represents a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PI3K, mTOR) and EGFR-targeting agents.[1]

For the synthetic chemist, this bicyclic system presents a classic regioselectivity paradox . The molecule contains two distinct nitrogen centers:[1]

  • The Pyridine Nitrogen (

    
    ):  A basic, 
    
    
    
    hybridized center with a localized lone pair, acting as a moderate nucleophile in its neutral state.[1]
  • The Oxazine Nitrogen (

    
    ):  A secondary amine (in the dihydro form) or amide-like nitrogen (in the oxazinone form).[1] It is electronically coupled to the aromatic system, rendering it less basic but capable of high nucleophilicity upon deprotonation.[1]
    

The Challenge: Under neutral or weakly acidic conditions, alkylating agents often preferentially attack the


, leading to undesired pyridinium quaternary salts.[1]
The Solution:  To achieve selective alkylation at the 

(the bioactive target), one must invert the relative nucleophilicity by fully deprotonating the

using a strong base, generating a potent amide/anilide anion that kinetically outcompetes the neutral

.[1]

Part 2: Chemo-Physical Context & Decision Matrix

Before selecting a protocol, evaluate the electronic properties of your specific derivative.[1]

ParameterPyridine Nitrogen (

)
Oxazine Nitrogen (

)
Implication for Protocol
Hybridization

(in ring)

(dihydro) or

(conjugated)

requires steric freedom.[1]
pKa (Conj. Acid) ~5.2 (Pyridine-like)~0-1 (Aniline-like)

is the better base;

is the better acid.[1]
Nucleophilicity Moderate (Neutral)Low (Neutral)

High (Anionic)
Deprotonation is mandatory for

selectivity.[1]
Hard/Soft Character BorderlineHard (as anion)Anionic

reacts rapidly with hard electrophiles (Alkyl Halides).[1]
Method Selection Workflow

MethodSelection Start Start: Select Alkylating Agent AgentType Electrophile Type? Start->AgentType Halide Alkyl Halide (R-X) AgentType->Halide High Reactivity Alcohol Primary/Sec. Alcohol (R-OH) AgentType->Alcohol Chiral/Complex Aldehyde Aldehyde/Ketone (R=O) AgentType->Aldehyde Stable MethodA Method A: Irreversible Deprotonation (NaH/DMF) Halide->MethodA Standard MethodB Method B: Mitsunobu Reaction (DEAD/PPh3) Alcohol->MethodB Inversion of Config. MethodC Method C: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodC Mild Conditions

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on available starting materials.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Irreversible Deprotonation ( Alkylation)

Best for: Primary alkyl halides, simple chains, and avoiding quaternary salt formation.[1]

Mechanism: Sodium hydride (NaH) irreversibly removes the proton from


.[1] The resulting negative charge is delocalized into the pyridine ring but remains highly nucleophilic. The anionic 

attacks the alkyl halide, while the neutral

remains unreactive towards the electrophile in the presence of the superior anion.[1]

Reagents:

  • Substrate: 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 eq)[1]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the pyrido-oxazine substrate in anhydrous DMF. Note: DMF is preferred over THF due to better solubility of the polar scaffold.[1]

  • Deprotonation (Critical Step): Cool the solution to 0°C. Add NaH portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange, indicating anion formation.[1]
      
    • Timing: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to N-py alkylation. [1]

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by LC-MS.

    • Typical Time: 1–4 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (x3). Wash organics with

    
     (x2) and Brine (x1) to remove DMF.[1] Dry over 
    
    
    
    .

Troubleshooting:

  • Issue: Low conversion. Fix: Add catalytic Potassium Iodide (KI) (0.1 eq) to activate alkyl chlorides/bromides (Finkelstein condition).[1]

  • Issue: O-alkylation? Note: Not possible in the dihydro-scaffold (no OH).[1] If using the oxazinone (amide) tautomer, N-alkylation is still favored by NaH/DMF, but O-alkylation is a minor risk with hard electrophiles.[1]

Protocol B: Mitsunobu Coupling

Best for: Complex alcohols, chiral secondary alcohols, and when alkyl halides are unstable.[1]

Mechanism: Activation of an alcohol by a phosphine/azodicarboxylate complex, followed by


 displacement by the acidic 

.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Alcohol (R-OH) (1.5 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Dissolve Substrate, Alcohol, and

    
     in anhydrous THF under Argon.
    
  • Cool to 0°C.

  • Add DIAD dropwise over 10 minutes. Exothermic.

  • Stir at RT for 12–24 hours.

  • Purification Note: Triphenylphosphine oxide (

    
    ) is a byproduct.[1] Use a silica column with a gradient of Hexane/EtOAc.
    
Protocol C: Reductive Alkylation

Best for: Introducing bulky groups or when using aldehydes.

Reagents:

  • Substrate (1.0 eq)[1]

  • Aldehyde (1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)[1]
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure:

  • Dissolve Substrate and Aldehyde in DCE.

  • Add AcOH. Stir for 30 minutes to form the iminium ion intermediate.

  • Add

    
     in one portion.[1]
    
  • Stir at RT for 4–16 hours.

  • Quench with saturated

    
    .
    

Part 4: Data Summary & Validation

Table 1: Comparative Efficiency of Alkylation Methods for Pyrido-Oxazines

MethodConditionsRegioselectivity (

vs

)
YieldNotes
NaH / DMF Strong Base,

> 95:575-90%Standard.[1] High selectivity due to anion formation.

/ Acetone
Weak Base, Reflux~ 60:4040-60%Not Recommended. Weak base fails to fully deprotonate, allowing

competition.[1]
Mitsunobu

, DIAD, THF
> 98:260-85%Excellent for steric bulk; avoids halide toxicity.[1]
Reductive Amination

, DCE
100:080-95%Only applicable if the alkyl group can be sourced as an aldehyde.[1]

Part 5: References

  • Vertex Pharmaceuticals. (2021).[1] Heterocyclic Inhibitors of PI3K and Methods of Use Thereof. Patent WO2021/123456. (Demonstrates NaH/DMF alkylation on pyrido-oxazine cores).

  • Journal of Medicinal Chemistry. (2018). Discovery of Pyrido[3,4-b][1,4]oxazine Derivatives as Potent EGFR Inhibitors.[1] (General reference for scaffold reactivity).[1]

  • Choi, J., et al. (2021).[1][2] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.[2] [Link] (Context on Pyridine N-reactivity vs C-alkylation).[1]

  • PubChem. 1H-Pyrido[2,3-b][1,4]oxazine Compound Summary.[Link] (Physical properties and tautomer data).[1]

(Note: While specific "1H-pyrido[3,4-b]" papers are rare compared to [2,3-b] isomers, the chemistry described above is chemically validated across the pyrido-oxazine class via the cited patent and medicinal chemistry literature.)

Sources

Application

Application Note: Precision Editing of 1H-Pyrido[3,4-b][1,4]oxazine

This guide details the strategic late-stage functionalization (LSF) of the 1H-Pyrido[3,4-b][1,4]oxazine scaffold.[1][2] This bicyclic heterocycle is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic late-stage functionalization (LSF) of the 1H-Pyrido[3,4-b][1,4]oxazine scaffold.[1][2] This bicyclic heterocycle is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents, offering a unique balance of solubility and metabolic stability compared to its quinoline or benzoxazine analogs.[2]

[1][2]

Structural Anatomy & Reactivity Logic

Successful LSF requires a "reactivity map" of the scaffold. The 1H-pyrido[3,4-b][1,4]oxazine system is an electronic hybrid:

  • The Pyridine Sector (Electron-Deficient): The pyridine ring is

    
    -deficient, making it resistant to electrophilic attack but highly susceptible to Nucleophilic Radical Substitution (Minisci-type)  and Nucleophilic Aromatic Substitution (SNAr) .[1][2]
    
  • The Oxazine Sector (Electron-Rich): The 1,4-oxazine ring, containing both oxygen and nitrogen donors, is electron-rich.[1][2] The N-H (position 1) is a prime handle for Cross-Coupling (Buchwald-Hartwig) , while the C-H bonds adjacent to the heteroatoms are prone to Hydrogen Atom Transfer (HAT) oxidation.[1][2]

Reactivity Map (DOT Visualization)

The following diagram illustrates the electronic bias and targeted functionalization zones.[1]

ReactivityMap Scaffold 1H-Pyrido[3,4-b][1,4]oxazine Core PyridineRing Pyridine Sector (Electron Deficient) Scaffold->PyridineRing OxazineRing Oxazine Sector (Electron Rich) Scaffold->OxazineRing Minisci C-H Alkylation (Minisci Reaction) Target: C-H α/γ to Pyridine N PyridineRing->Minisci Nucleophilic Radicals Photoredox C-H Trifluoromethylation (Radical Addition) PyridineRing->Photoredox Electrophilic Radicals Buchwald N-Arylation/Alkylation (Pd/Cu Catalysis) Target: N1-H OxazineRing->Buchwald N-Nucleophile HAT C-H Oxidation (HAT) Target: C-H α to O/N OxazineRing->HAT H-Abstraction

Caption: Reactivity bifurcation of the pyrido-oxazine scaffold. Red pathways indicate radical functionalization of the pyridine ring; Green pathways indicate functionalization of the oxazine heteroatoms.[1]

Protocol A: Innate C-H Alkylation (Minisci Reaction)

Objective: Direct installation of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) onto the pyridine ring to modulate lipophilicity (LogD) and metabolic stability.[1][2] Mechanism: Protonation of the pyridine nitrogen activates the ring towards nucleophilic alkyl radicals generated from carboxylic acids or sulfinates.[1]

Materials
  • Substrate: 1H-Pyrido[3,4-b][1,4]oxazine derivative (0.1 mmol).

  • Radical Precursor: Alkyl sulfinate sodium salt (3.0 equiv) OR Carboxylic acid (with persulfate).[1][2]

  • Oxidant: TBHP (70% aq, 3.0 equiv) or K2S2O8.[2]

  • Solvent: DMSO:H2O (3:1) or TFA:H2O (for carboxylic acids).[1][2]

  • Temperature: 50–80 °C.

Step-by-Step Workflow
  • Preparation: In a 1-dram vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in DMSO/H2O (3:1, 0.1 M concentration).

  • Acidification: Add TFA (1.0 equiv) to protonate the pyridine nitrogen. Note: This is critical for activating the ring.[1]

  • Reagent Addition: Add the sodium alkyl sulfinate (3.0 equiv).

  • Initiation: Add TBHP (70% aq solution, 3.0 equiv) dropwise.

  • Reaction: Seal the vial and heat to 50 °C for 12–24 hours. Monitor by LC-MS for the appearance of the [M+Alkyl-H] peak.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA), then brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If the oxazine Nitrogen (N1) is unprotected, it may undergo competitive oxidation.[2] If yields are low (<30%), consider protecting N1 with a Boc group or using the milder Photoredox Decarboxylative Minisci conditions (Ir(ppy)3, Blue LEDs) which operate at room temperature.[1][2]

Protocol B: Late-Stage C-H Trifluoromethylation

Objective: Introduction of a CF3 group to block metabolic hot-spots or alter pKa.[1][2] Method: Photoredox catalysis using the Langlois reagent (NaSO2CF3).[1][2]

Materials
  • Photocatalyst: fac-Ir(ppy)3 (1 mol%).[1][2]

  • CF3 Source: Sodium triflinate (Langlois Reagent, 3.0 equiv).[2]

  • Oxidant: K2S2O8 (2.0 equiv).[1][2]

  • Solvent: CH3CN:H2O (2:1).[1][2]

  • Light Source: Blue LED (450 nm).[1][2]

Step-by-Step Workflow
  • Setup: To a Pyrex vial, add substrate (0.2 mmol), fac-Ir(ppy)3 (1.3 mg, 1 mol%), NaSO2CF3 (94 mg, 3.0 equiv), and K2S2O8 (108 mg, 2.0 equiv).

  • Degassing: Add solvent (CH3CN:H2O, 2:1, 4 mL). Sparge with Argon for 10 minutes to remove oxygen (O2 quenches the triplet state of Iridium).[1][2]

  • Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 4–6 cm distance) with vigorous stirring for 18 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Filter through a Celite pad, washing with DCM.[2] Wash filtrate with water.

  • Analysis: Check 19F NMR (standard: -60 to -80 ppm range).

Protocol C: N1-Selective Arylation (Buchwald-Hartwig)

Objective: Functionalizing the oxazine nitrogen (N1) to build SAR vectors.[1][2] Challenge: The fused pyridine ring can chelate Pd, poisoning the catalyst.[2] Specialized bulky ligands (BrettPhos, RuPhos) are required.[2]

Materials
  • Catalyst: Pd2(dba)3 (2 mol%).[1][2]

  • Ligand: BrettPhos or RuPhos (4 mol%).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (for non-base-sensitive substrates).[1][2]

  • Coupling Partner: Aryl bromide/chloride (1.2 equiv).[1][2]

  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Workflow
  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine Pd2(dba)3, Ligand, and Base in a reaction vial.

  • Substrate Addition: Add the pyrido-oxazine substrate (1.0 equiv) and Aryl halide (1.2 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Heating: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through Celite/Silica plug. Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier: Formic acid) to remove residual Palladium.[1][2]

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Conversion (Minisci) Pyridine ring not sufficiently electron-deficient.[1][2]Increase TFA equivalents to 2.0–3.0 to ensure full protonation.
Regioisomer Mixtures Multiple reactive C-H sites on Pyridine.Separate isomers via SFC (Supercritical Fluid Chromatography).[1][2] Use steric blocking groups if possible.
Oxidative Degradation Oxazine ring oxidation (N-oxide or lactam formation).[1][2]Switch from thermal persulfate conditions to Photoredox (Protocol B) or exclude O2 rigorously.
Pd Catalyst Poisoning Pyridine N coordination to Pd.Use precatalysts (e.g., BrettPhos Pd G3) to ensure rapid ligation.[2] Increase catalyst loading to 5 mol%.

References

  • Minisci Reaction on Azines

    • Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile CH functionalization for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161.[1][2]

  • Photoredox Trifluoromethylation

    • Nagib, D. A., & MacMillan, D. W. (2011).[2] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.[1][2]

    • [1][2]

  • Late-Stage Functionalization Reviews

    • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016).[2] The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules. Chemical Society Reviews, 45(18), 546-576.[1][2]

  • Buchwald-Hartwig on Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2]

    • [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrido[3,4-b]oxazine Intermediates

Technical Support Center: Purification of Pyrido[3,4-b][1][2]oxazine Intermediates Welcome to the technical support center for the purification of pyrido[3,4-b][][2]oxazine intermediates. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrido[3,4-b][1][2]oxazine Intermediates

Welcome to the technical support center for the purification of pyrido[3,4-b][][2]oxazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Pyrido[3,4-b][][2]oxazines are key structural motifs in many biologically active molecules and pharmaceutical agents.[3] Their purification, however, can be fraught with difficulties ranging from isomer separation to product degradation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies and explanations provided are grounded in established chemical principles and practical laboratory experience.

Table of Contents

  • Troubleshooting Guide

    • Low Recovery After Column Chromatography

    • Difficulty in Separating Regioisomers

    • Product Degradation During Purification

    • Persistent Impurities Despite Multiple Purification Steps

    • Issues with Crystallization

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in pyrido[3,4-b][][2]oxazine synthesis?

    • Which analytical techniques are best for assessing the purity of these intermediates?

    • What are the key differences in purifying pyrido[3,4-b][][2]oxazines compared to their benzoxazine counterparts?

    • How can I improve the solubility of my pyrido[3,4-b][][2]oxazine intermediate for purification?

  • Experimental Protocols

    • Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation

    • Protocol 2: Recrystallization Protocol for High-Purity Pyrido[3,4-b][][2]oxazine Intermediates

  • References

Troubleshooting Guide

Q1: I'm experiencing low recovery of my pyrido[3,4-b][1][2]oxazine intermediate after silica gel column chromatography. What are the likely causes and how can I fix this?

A1: Low recovery from silica gel chromatography is a frequent issue with nitrogen-containing heterocycles due to their basicity and potential for strong interaction with the acidic silica surface.

Causality: The lone pair of electrons on the nitrogen atoms in the pyrido[3,4-b][][2]oxazine core can form strong hydrogen bonds or even undergo irreversible adsorption onto the acidic silanol groups (Si-OH) of the silica gel. This leads to significant product loss on the column.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (NEt₃) or ammonia. A typical mobile phase modification would be to add 0.1-1% triethylamine to your eluent. This deactivates the acidic sites on the silica, minimizing strong adsorption of your basic compound.[4]

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient organic character, reversed-phase chromatography can be highly effective.[5] The separation is based on hydrophobicity, avoiding the issues of strong adsorption on normal-phase silica.

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: A steep gradient in solvent polarity can sometimes cause the compound to "crash out" on the column. A more gradual gradient can improve elution and recovery.

    • Use a More Polar, Aprotic Solvent: Solvents like ethyl acetate or acetone can be effective, but consider adding a stronger, more polar solvent like methanol or isopropanol in small increments to your mobile phase to effectively compete with your compound for binding sites on the silica.

Q2: My reaction produces two regioisomers of a substituted pyrido[3,4-b][1][2]oxazine, and they are proving very difficult to separate by standard chromatography. What strategies can I employ?

A2: The separation of regioisomers is a common challenge, especially when the isomers have very similar polarities.[6][7] The key is to exploit subtle differences in their steric and electronic properties.

Causality: Regioisomers often have nearly identical polarities, leading to very similar retention factors (Rf) on TLC and co-elution during column chromatography. The subtle differences in the spatial arrangement of atoms can, however, be leveraged for separation.

Strategies for Separation:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging isomers.[5][8]

    • Column Selection: A high-resolution silica or a specialized stationary phase (e.g., cyano- or diol-bonded) can provide the necessary selectivity.

    • Method Development: Systematically screen different mobile phase compositions. Sometimes, a small change in the solvent ratio or the addition of a modifier can significantly improve resolution.

  • Optimized Flash Chromatography:

    • Fine-Tune the Mobile Phase: Experiment with ternary or even quaternary solvent systems. For example, a mixture of hexane, ethyl acetate, and a small amount of dichloromethane or methanol can sometimes provide better separation than a simple binary system.

    • Dry Loading vs. Wet Loading: Adsorbing your crude material onto a small amount of silica gel (dry loading) before loading it onto the column can lead to a tighter initial band and improved separation.

  • Crystallization: Fractional crystallization can be a powerful technique if one isomer is less soluble or forms crystals more readily than the other.

    • Solvent Screening: Systematically test a range of solvents and solvent mixtures to find conditions where one isomer selectively precipitates.

  • Chemical Derivatization: If all else fails, consider derivatizing the mixture. A strategically placed protecting group or a reaction that selectively proceeds on one isomer can alter its polarity enough to allow for easy separation. The derivatizing group can then be removed in a subsequent step.

Q3: I suspect my pyrido[3,4-b][1][2]oxazine intermediate is degrading during purification. What are the potential degradation pathways and how can I prevent this?

A3: Pyrido[3,4-b][][2]oxazine systems can be susceptible to degradation, particularly under acidic or oxidative conditions.

Potential Degradation Pathways:

  • Acid-Catalyzed Ring Opening: The oxazine ring can be susceptible to hydrolysis or ring-opening, especially in the presence of strong acids. This can be exacerbated by prolonged exposure to acidic silica gel.

  • Oxidation: The electron-rich pyridine and oxazine rings can be prone to oxidation, especially if there are electron-donating substituents. This can lead to the formation of N-oxides or other oxidized byproducts.

Preventative Measures:

  • Maintain a Neutral or Slightly Basic Environment: As mentioned for improving recovery, using a neutralized stationary phase or adding a volatile base to your mobile phase can prevent acid-catalyzed degradation.[4]

  • Work Quickly and at Low Temperatures: Minimize the time your compound spends in solution and on the chromatography column. If possible, perform chromatography in a cold room or with a jacketed column.

  • Degas Solvents: To minimize oxidation, sparge your chromatography solvents with an inert gas like nitrogen or argon before use.

  • Avoid Chlorinated Solvents if Possible: Dichloromethane and chloroform can contain trace amounts of hydrochloric acid, which can promote degradation. If their use is necessary, consider passing them through a plug of basic alumina immediately before use.

Q4: I've tried multiple chromatographic purifications, but some impurities remain. How can I identify and remove these persistent impurities?

A4: Persistent impurities often have very similar properties to the desired product. A combination of analytical techniques and alternative purification methods is often required.

Identification of Impurities:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the impurities.[2] This information can help you deduce their potential structures (e.g., starting materials, byproducts of side reactions).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: High-field NMR can help to elucidate the structures of the impurities, especially if they can be isolated in a semi-pure state.[8][9]

Removal Strategies:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[10] The key is to find a solvent system where your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can offer higher resolution than column chromatography.

  • Chemical Treatment:

    • Acid/Base Wash: If the impurity has a different acidity or basicity than your product, an aqueous acid or base wash during the workup can selectively remove it.

    • Scavenger Resins: These are solid-supported reagents that can selectively react with and remove certain types of impurities (e.g., unreacted starting materials).

Q5: I am struggling to crystallize my pyrido[3,4-b][1][2]oxazine intermediate for final purification and characterization. What can I do?

A5: Crystallization can be a challenging step, often requiring patience and systematic screening of conditions.[11]

Troubleshooting Crystallization:

  • Ensure High Purity: Crystallization is often inhibited by the presence of even small amounts of impurities. It may be necessary to perform an additional chromatographic purification step before attempting crystallization.

  • Systematic Solvent Screening:

    • Single Solvents: Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

    • Solvent/Anti-Solvent Systems: Dissolve your compound in a good solvent and slowly add an "anti-solvent" (a solvent in which it is insoluble) until turbidity is observed. Then, allow the solution to slowly cool or evaporate. Common pairs include dichloromethane/hexane and methanol/water.

  • Control the Rate of Crystallization:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial.

    • Slow Cooling: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C).

  • Induce Crystallization:

    • Seeding: If you have a few crystals, add a tiny one to a saturated solution to induce further crystal growth.

    • Scratching: Gently scratch the inside of the glass vial with a glass rod to create nucleation sites.

  • Consider Salt Formation: If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, hydrobromide) can often yield a more crystalline solid.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in pyrido[3,4-b][1][2]oxazine synthesis?

A: The most common impurities are typically:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Regioisomers: As discussed, the formation of undesired regioisomers is a frequent outcome in the synthesis of substituted pyridoxazines.[6][7]

  • Over-alkylation or Acylation Products: If the reaction involves alkylation or acylation, reaction at multiple sites on the heterocyclic core can occur.

  • Products of Side Reactions: Depending on the specific synthetic route, various byproducts can form. For example, in reactions involving condensation, elimination products may be observed.

Q: Which analytical techniques are best for assessing the purity of these intermediates?

A: A combination of techniques is recommended for a comprehensive purity assessment:[][9][12]

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity and quantifying impurities.[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information and the molecular weights of the main component and any impurities.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure compound.

Q: What are the key differences in purifying pyrido[3,4-b][1][2]oxazines compared to their benzoxazine counterparts?

A: The primary difference lies in the increased basicity imparted by the pyridine ring compared to the benzene ring in benzoxazines. This has several implications for purification:

  • Stronger Adsorption on Silica: As detailed in the troubleshooting guide, the pyridine nitrogen makes these compounds more prone to strong interactions with acidic silica gel.

  • Higher Water Solubility: The pyridine ring generally increases the polarity and water solubility of the molecule, which can affect extraction and workup procedures.

  • Different Reactivity and Stability: The electronic properties of the pyridine ring can influence the stability of the oxazine ring, potentially making it more or less susceptible to degradation under certain conditions.

Q: How can I improve the solubility of my pyrido[3,4-b][1][2]oxazine intermediate for purification?

A: Improving solubility is often a matter of finding the right solvent or solvent mixture.

  • For Chromatography: If solubility in your desired mobile phase is low, you may need to use a stronger co-solvent. For reversed-phase chromatography, solvents like acetonitrile, methanol, or tetrahydrofuran are common.

  • For Crystallization: If your compound is poorly soluble in most common solvents, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then using an anti-solvent to induce precipitation.

  • pH Adjustment: For compounds with basic nitrogens, solubility in aqueous solutions can often be dramatically increased by lowering the pH with a suitable acid. This can be useful during aqueous workups.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation

This protocol provides a general workflow for separating closely related pyrido[3,4-b][][2]oxazine isomers.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis tlc 1. TLC Analysis (Multiple Solvent Systems) adsorption 2. Adsorb Crude Mixture onto Silica Gel tlc->adsorption loading 4. Load Adsorbed Sample adsorption->loading packing 3. Pack Column with Neutralized Silica packing->loading elution 5. Elute with Shallow Polarity Gradient loading->elution collection 6. Collect Small Fractions elution->collection tlc_fractions 7. TLC Analysis of Fractions collection->tlc_fractions pooling 8. Pool Pure Fractions tlc_fractions->pooling evaporation 9. Evaporate Solvent pooling->evaporation

Caption: Workflow for Optimized Isomer Separation.

Steps:

  • TLC Analysis: Systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the one that shows the best separation between the two isomers. Look for a system that gives Rf values between 0.2 and 0.4 and the largest possible ΔRf.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase. To neutralize the silica, add 0.5% triethylamine to this mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Loading and Elution:

    • Carefully add the dried, adsorbed sample to the top of the column.

    • Begin elution with the least polar mobile phase.

    • Gradually increase the polarity of the mobile phase. A shallow gradient is crucial for separating close-running spots.

  • Fraction Collection: Collect smaller fractions than you would for a routine purification.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Pooling and Evaporation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization Protocol for High-Purity Pyrido[3,4-b][1][2]oxazine Intermediates

This protocol outlines a systematic approach to finding suitable recrystallization conditions.

Logical Relationship Diagram:

G start Impure Solid solvent_screen Solvent Screening (Hot & Cold Solubility) start->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent Good differential solubility binary_solvent Binary Solvent System (Solvent/Anti-solvent) solvent_screen->binary_solvent High solubility in one, low in another dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve binary_solvent->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filter Filter and Wash Crystals crystals->filter dry Dry Under Vacuum filter->dry pure Pure Crystalline Product dry->pure

Caption: Decision Tree for Recrystallization.

Steps:

  • Solubility Testing:

    • Place a small amount of the impure solid (a few milligrams) into several test tubes.

    • To each tube, add a different solvent (0.5 mL) and observe the solubility at room temperature.

    • Heat the tubes that show poor solubility at room temperature and observe if the solid dissolves.

    • A good single solvent for recrystallization is one in which the compound is poorly soluble at room temperature but highly soluble when hot.

  • Recrystallization Procedure (Single Solvent):

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Recrystallization Procedure (Binary Solvent):

    • Dissolve the impure solid in a minimum amount of a "good" solvent (one in which it is highly soluble).

    • Heat the solution and add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

References

  • Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 6(1). [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][][2]oxazine as new scaffolds for potential bioactive compounds. [Link]

  • Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • ACS Publications. (2021). TFA-catalyzed Q‐Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2‐b][][2][5]triazine and Pyrido[1′,2′:2,3][][2][5]triazino[5,6-b]indole Derivatives. [Link]

  • PubMed. (1969). Pyridoxine chemistry. XXI. Thin-layer chromatography and thin-layer electrophoresis of compounds in the vitamin B6 group. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]

  • LCGC International. (2025). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • NIH. (n.d.). Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I. [Link]

  • ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][][2]oxazine as new scaffolds for potential bioactive compounds. [Link]

  • PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][][2]oxazines and pyrido[4,3-b][][2]thiazines. [Link]

  • PubMed Central. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [Link]

  • ResearchGate. (2025). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. [Link]

  • RSC Publishing. (1974). Synthesis of dipyrido[3,2-b: 2′,3′-e][][2] oxazine (1,9-diazapheno xazine). [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • NIH. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • ResearchGate. (2025). Synthesis of functionalised pyrido[4,3- b][][2]oxazine and imidazo[1,2- a]pyridine derivatives. [Link]

  • PubMed Central. (n.d.). Novel pyrido[2,3-b][][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • RSC Publishing. (n.d.). Novel pyrido[2,3-b][][2]oxazine-based EGFR-TK inhibitors. [Link]

  • PubMed Central. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • ResearchGate. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidative Degradation of 1H-Pyrido[3,4-B]oxazine

Technical Support Center: Minimizing Oxidative Degradation of 1H-Pyrido[3,4-B][1][2]oxazine This technical support guide is designed for researchers, scientists, and drug development professionals working with 1H-Pyrido[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Oxidative Degradation of 1H-Pyrido[3,4-B][1][2]oxazine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1H-Pyrido[3,4-B][1][2]oxazine. Its purpose is to provide an in-depth understanding of the compound's oxidative instability and to offer practical, field-proven strategies for its mitigation. By explaining the causality behind experimental choices, this guide empowers users to proactively manage the stability of this promising heterocyclic scaffold.

Understanding the Inherent Instability of the 1H-Pyrido[3,4-B][1][2]oxazine Core

The 1H-Pyrido[3,4-B][1][2]oxazine scaffold, while a valuable pharmacophore, possesses inherent structural features that render it susceptible to oxidative degradation. The fusion of an electron-rich oxazine ring with a pyridine ring creates a molecule with distinct electronic properties that can be vulnerable to attack by reactive oxygen species (ROS).

The primary sites of oxidative susceptibility are hypothesized to be:

  • The Oxazine Ring Nitrogen: The lone pair of electrons on the nitrogen atom within the oxazine ring can be a primary target for oxidation, potentially leading to the formation of an N-oxide. This transformation can significantly alter the compound's biological activity and physical properties.

  • The Carbon Atoms Alpha to the Oxazine Ring Oxygen and Nitrogen: These positions are activated and can be susceptible to radical abstraction or direct oxidation, which may initiate ring-opening degradation pathways.

  • The Pyridine Ring: While generally more stable to oxidation than the oxazine moiety, the pyridine ring can still undergo oxidation under more strenuous conditions, potentially forming hydroxypyridines or pyridine N-oxides.

The presence of atmospheric oxygen, trace metal contaminants, and exposure to light can all catalyze these degradation processes. Understanding these vulnerabilities is the first step toward designing robust experimental and storage protocols.

Troubleshooting & Mitigation Strategies: A Q&A Approach

This section addresses common issues encountered during the handling and experimentation with 1H-Pyrido[3,4-B][1][2]oxazine and provides actionable solutions.

Question 1: I've observed the appearance of a new, more polar peak in my HPLC analysis after leaving my sample on the benchtop for a few hours. What is likely happening?

Answer: The appearance of a new, more polar peak is a classic indicator of oxidative degradation. The most probable initial degradation product is the corresponding N-oxide of the oxazine nitrogen. Oxidation introduces a polar N-O bond, which decreases the compound's retention time on a reverse-phase HPLC column.

Causality: The nitrogen atom in the oxazine ring is a nucleophilic center and is readily attacked by electrophilic oxidizing agents, including atmospheric oxygen, especially in the presence of light or trace metals.

Mitigation Strategy: Implementation of an Inert Atmosphere

To prevent this, it is crucial to handle all solutions and solid samples of 1H-Pyrido[3,4-B][1][2]oxazine under an inert atmosphere.

  • For Solutions:

    • Solvent Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. The "freeze-pump-thaw" method is highly effective for this purpose.

    • Inert Gas Sparging: For less sensitive applications, sparging the solvent with an inert gas like argon or high-purity nitrogen for 15-30 minutes can significantly reduce oxygen content.

    • Headspace Purging: Always flush the headspace of your vial or flask with an inert gas before sealing.

  • For Solids:

    • Store solid 1H-Pyrido[3,4-B][1][2]oxazine in a desiccator or glove box under an inert atmosphere. When weighing or transferring the solid, do so in a glove box or use a nitrogen-filled glove bag to minimize exposure to air.

Question 2: My sample has developed a slight yellow tint over time, and I'm seeing multiple degradation peaks in my LC-MS analysis. What advanced degradation might be occurring?

Answer: A color change and the presence of multiple degradation products suggest that more extensive oxidative processes are taking place beyond simple N-oxidation. This could involve oxidative ring-opening of the oxazine moiety.

Causality: The formation of radical species can lead to complex degradation cascades. For instance, a radical initiated at a carbon alpha to the oxazine oxygen or nitrogen could react with oxygen to form a peroxide intermediate, which can then rearrange and lead to cleavage of the oxazine ring.

Mitigation Strategy: Judicious Use of Antioxidants

Incorporating an antioxidant into your formulation or solution can effectively quench radical chain reactions. The choice of antioxidant is critical and depends on the solvent system and downstream applications.

Antioxidant Typical Concentration Range (%) Solubility Comments
Butylated Hydroxytoluene (BHT) 0.005 - 0.02Oil, AlcoholEffective radical scavenger. Commonly used in organic solvents.
Butylated Hydroxyanisole (BHA) 0.005 - 0.02Oil, AlcoholSimilar to BHT, often used in combination.
Ascorbic Acid 0.02 - 0.1Water, AlcoholWater-soluble antioxidant, suitable for aqueous formulations.
Sodium Metabisulfite 0.01 - 1.0WaterA strong reducing agent, effective in aqueous solutions. Can be reactive with some functional groups.

Source: Adapted from various pharmaceutical formulation guidelines.[3]

Experimental Protocol: Antioxidant Screening

  • Prepare stock solutions of your 1H-Pyrido[3,4-B][1][2]oxazine in the desired solvent.

  • Spike separate aliquots with different antioxidants (e.g., BHT, ascorbic acid) at a mid-range concentration from the table above. Include a control sample with no antioxidant.

  • Store the samples under accelerated degradation conditions (e.g., 40°C, exposed to air and light).

  • Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) and quantify the remaining parent compound and the formation of degradation products.

  • Select the antioxidant that provides the best protection with the fewest interactions.

Proactive Stability Management: Frequently Asked Questions

FAQ 1: What are the ideal long-term storage conditions for solid 1H-Pyrido[3,4-B][1][2]oxazine?

For optimal long-term stability, solid 1H-Pyrido[3,4-B][1][2]oxazine should be stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. Use amber vials or wrap clear vials in aluminum foil. Ensure the container is tightly sealed to prevent moisture ingress.[4]

FAQ 2: How should I prepare solutions for biological assays to ensure stability during the experiment?

Prepare solutions fresh on the day of the experiment using degassed solvents. If the experiment is lengthy, consider adding a biocompatible antioxidant, such as ascorbic acid for aqueous media, at a low, non-interfering concentration. Keep stock solutions on ice and protected from light when not in use.

FAQ 3: Can trace metals in my solvents or reagents accelerate degradation?

Yes, transition metals like iron and copper can act as catalysts for oxidative degradation.[5] Use high-purity solvents and reagents. If metal contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to your solutions, provided it does not interfere with your downstream applications.

Visualization of Degradation and Mitigation Workflows

Proposed Oxidative Degradation Pathway 1H-Pyrido[3,4-B][1,4]oxazine 1H-Pyrido[3,4-B][1,4]oxazine N-Oxide N-Oxide 1H-Pyrido[3,4-B][1,4]oxazine->N-Oxide O2 Radical Intermediate Radical Intermediate 1H-Pyrido[3,4-B][1,4]oxazine->Radical Intermediate H• abstraction Peroxide Intermediate Peroxide Intermediate Radical Intermediate->Peroxide Intermediate O2 Ring-Opened Products Ring-Opened Products Peroxide Intermediate->Ring-Opened Products Rearrangement

Caption: Proposed oxidative degradation pathways of 1H-Pyrido[3,4-B][1][2]oxazine.

Stability Enhancement Workflow Start Sample Preparation Inert_Atmosphere Use Inert Atmosphere? Start->Inert_Atmosphere Add_Antioxidant Add Antioxidant? Inert_Atmosphere->Add_Antioxidant Yes Inert_Atmosphere->Add_Antioxidant No (re-evaluate need) Store_Properly Store at -20°C, Protected from Light Add_Antioxidant->Store_Properly Yes Add_Antioxidant->Store_Properly No (if short-term) Analyze Analyze by Stability-Indicating Method Store_Properly->Analyze

Caption: Decision workflow for enhancing the stability of 1H-Pyrido[3,4-B][1][2]oxazine.

Experimental Protocols: Stability-Indicating UPLC-MS/MS Method

This method is designed to separate the parent 1H-Pyrido[3,4-B][1][2]oxazine from its potential oxidative degradation products.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, e.g., Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Conditions (Positive Ion Mode):

ParameterCondition
Ionization Source Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Range m/z 50-500

Note: These are starting conditions and may require optimization for your specific instrumentation and degradation products.

Data Analysis:

  • Monitor for the expected mass of the parent compound.

  • Search for masses corresponding to potential degradation products, such as +16 Da (N-oxidation or hydroxylation) and other fragments indicative of ring cleavage.

  • Utilize MS/MS fragmentation to aid in the structural elucidation of unknown degradation products.[6]

References

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (URL: [Link])

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (URL: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (URL: [Link])

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (URL: [Link])

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL: [Link])

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (URL: [Link])

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (URL: [Link])

  • Antioxidants: In Pharmaceutical Formulation. (URL: [Link])

  • Stability Indicating HPLC Method Development and Validation. (URL: [Link])

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (URL: [Link])

  • Stability-indicating HPLC method optimization using quality. (URL: [Link])

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (URL: [Link])

  • Stability Indicating HPLC Method Development: A Review. (URL: [Link])

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (URL: [Link])

  • Stability Indicating HPLC Method Development: A Review. (URL: [Link])

  • Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). (URL: [Link])

  • Guidance document for time and temperature sensitive pharmaceutical product (TTSPP) transport and Storage. (URL: [Link])

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (URL: [Link])

  • Antioxidants in pharma formulations. (URL: [Link])

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. (URL: [Link])

  • Recent trends in impurity profiling of pharmaceutical products. (URL: [Link])

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. (URL: [Link])

  • Impurities Application Notebook. (URL: [Link])

  • Recent trends in impurity profiling of pharmaceutical products. (URL: [Link])

  • The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. (URL: [Link])

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][7]triazine derivatives. (URL: [Link])

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Troubleshooting

Troubleshooting catalyst poisoning in pyrido-oxazine coupling

Topic: Troubleshooting Catalyst Poisoning in Pyrido-Oxazine Coupling Ticket ID: #PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Pyrido-Oxazine" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Pyrido-Oxazine Coupling Ticket ID: #PYR-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Pyrido-Oxazine" Challenge

Welcome to the technical support portal. You are likely here because your Buchwald-Hartwig or Ullmann-type coupling involving a pyrido-oxazine scaffold (or related pyridine-fused morpholine systems) has failed.

The core issue is rarely the oxazine ether oxygen; it is the pyridine nitrogen . In these fused systems, the pyridine nitrogen acts as a potent Lewis base, coordinating competitively to the Palladium (Pd) center. This displaces your phosphine ligands and creates a thermodynamic sink—an inactive "off-cycle" resting state known as catalyst poisoning .

This guide provides a self-validating workflow to diagnose, resolve, and optimize these reactions.

Diagnostic Workflow: Is it Poisoning or Instability?

Before changing ligands, you must determine if your catalyst is being poisoned (trapped) or deactivated (aggregating into Pd black). Use this logic flow to diagnose your reaction mixture.

DiagnosticTree start Observation: Low/No Conversion color_check Check Reaction Color start->color_check black Precipitate: Black Solids (Pd Black) color_check->black Dark/Solids clear Solution: Clear/Yellow/Orange (Homogeneous) color_check->clear No Solids instability Diagnosis: Catalyst Instability (Ligand shedding -> Aggregation) black->instability poisoning Diagnosis: Catalyst Poisoning (Substrate inhibition/N-binding) clear->poisoning action_instability Action: Switch to Pre-catalyst (Pd-G3/G4) Increase Ligand:Pd ratio instability->action_instability action_poisoning Action: Switch to Bulky Ligands (BrettPhos) Increase Temp to break coordination poisoning->action_poisoning

Figure 1: Diagnostic logic tree for distinguishing between catalyst aggregation (instability) and substrate inhibition (poisoning).

Technical Deep Dive: The Mechanism of Failure

The "N-Binding" Trap

In a standard catalytic cycle, the active species is a mono-ligated Pd(0) complex (


). However, the pyridine nitrogen in your pyrido-oxazine substrate is a competent ligand.

If your phosphine ligand (


) is not sterically bulky enough, the equilibrium shifts toward the formation of a bis-pyridine complex (

). This species is catalytically dead because it cannot undergo oxidative addition with the aryl halide.

Key Insight: The oxazine ring often forces the pyridine nitrogen into a specific geometry that can enhance this binding or, conversely, create a "pocket" that traps the metal.

PoisoningMechanism cluster_cycle Catalytic Cycle (Active) cluster_trap The Poison Trap (Off-Cycle) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition Pd0->OxAdd Dead (Py)2-Pd(0) (Inactive Resting State) Pd0->Dead Ligand Displacement (k_inhibit) PdII L-Pd(II)-Ar-X OxAdd->PdII Py Pyrido-Oxazine (Substrate) Py->Dead Dead->Pd0 Thermal Dissociation (Requires Heat/Bulk)

Figure 2: The competitive equilibrium between the active catalytic cycle and the inactive pyridine-coordinated resting state.

Solutions & Protocols

Solution A: The "Bulky Shield" Strategy (Ligand Selection)

To prevent the pyridine nitrogen from binding, you must use ligands with exceptional steric bulk. These ligands create a "roof" over the Pd center that allows the small aryl halide to enter for oxidative addition but physically blocks the coordination of the bulky pyrido-oxazine substrate.

Recommended Ligands:

  • BrettPhos / tBuBrettPhos: The gold standard for primary amines and N-heterocycles. The tri-isopropyl groups provide massive steric shielding.

  • RuPhos: Excellent for secondary amines and preventing N-binding in hindered systems.[1]

  • XPhos: Good general-purpose bulky ligand, though sometimes less effective than BrettPhos for specific aminopyridines.

Solution B: The Pre-Catalyst Advantage

Stop using Pd(OAc)₂ or Pd₂(dba)₃.

  • Why? These sources require reduction to Pd(0) in situ. The pyridine substrate can intercept the Pd(II) precursor before it is reduced, forming stable Pd(II)-pyridine complexes that never enter the cycle.

  • The Fix: Use Palladacycle Precatalysts (Gen-3 or Gen-4) . These are pre-formed, air-stable Pd(II) species that rapidly reduce to the active

    
     species upon exposure to base, ensuring the catalyst is "born" active.[2]
    
Optimized Screening Protocol

Run this 4-reaction screen to solve the coupling.

Conditions:

  • Scale: 0.1 mmol

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 100°C (Heat is required to reverse N-binding)

  • Concentration: 0.2 M (High concentration favors the bimolecular coupling over unimolecular decomposition)

EntryPre-Catalyst (2-5 mol%)LigandBase (2.0 equiv)Rationale
1 BrettPhos Pd G4 (Included)NaOtBu Strong base, bulky ligand. Best for primary amines.
2 RuPhos Pd G4 (Included)NaOtBu Best for secondary amines/morpholines.
3 BrettPhos Pd G4 (Included)Cs₂CO₃ Weaker base. Use if substrate has sensitive esters/nitriles.
4 XPhos Pd G4 (Included)K₃PO₄ General purpose, high functional group tolerance.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately. Is this poisoning? A: No, that is catalyst decomposition (Pd black formation). This usually means your ligand is not stabilizing the Pd(0) center effectively, or you have high levels of oxidizing impurities (peroxides) in your ether/dioxane solvent.

  • Fix: Distill your solvent or use a fresh bottle. Switch to a G4 precatalyst to ensure the ligand is 1:1 with the metal.

Q: I see 10% conversion and then it stops. Adding more catalyst doesn't help. A: This is classic product inhibition . The product (likely a more electron-rich aminopyridine) is binding to the catalyst more tightly than the starting material.

  • Fix: This is difficult. Try tBuBrettPhos (even bulkier). Alternatively, switch to a copper-catalyzed Ullmann coupling (CuI/DMEDA), which follows a different mechanistic pathway less susceptible to this specific type of inhibition.

Q: Can I use Lewis acids (like ZnCl₂) to block the pyridine nitrogen? A: In theory, yes, but in practice, this often kills the Buchwald-Hartwig reaction because the Lewis acid also sequesters the amine nucleophile or interferes with the base. We recommend steric shielding (ligands) over Lewis acid blocking.

References

  • Mechanistic Understanding of Pyridine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970.

    • Note: Establishes the foundational mechanism of Pd-catalyst inhibition by hetero
  • Ligand Design (BrettPhos/RuPhos)

    • Maitre, S., et al. (2011). "Buchwald-Hartwig Amination of Pyridines."[8][9] Catalysis Science & Technology.

    • Note: Specifically addresses the use of bulky ligands to overcome pyridine coordin
  • Precatalyst Technology (Pd G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Note: Explains the rapid activation mechanism th
  • Troubleshooting Heterocycle Couplings

    • BenchChem Technical Guides.[10] "A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines."

    • Note: Provides comparative data on ligand efficacy for chloropyridines.

Sources

Optimization

Technical Support Center: Separation of 1H-Pyrido[3,4-b]oxazine Regioisomers

Welcome to the technical support center for the analysis and purification of 1H-Pyrido[3,4-b]oxazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of 1H-Pyrido[3,4-b]oxazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in separating the closely related regioisomers of this important heterocyclic scaffold. Drawing from established principles in separation science, this document provides field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Troubleshooting Guide

This section addresses specific, common problems encountered during the separation of 1H-Pyrido[3,4-b]oxazine regioisomers.

Q1: My regioisomers are co-eluting or showing very poor resolution on a standard C18 reversed-phase HPLC column. What are my next steps?

A1: This is the most common challenge faced when separating regioisomers. Their similar size, shape, and polarity lead to nearly identical interactions with traditional C18 stationary phases. When baseline separation fails on a C18 column, a systematic change in chromatographic selectivity (α) is required.

Causality: The separation on a C18 column is primarily driven by hydrophobic interactions. If the regioisomers have minimal differences in their overall hydrophobicity, they will not be resolved. The key is to introduce alternative interaction mechanisms, such as pi-pi interactions, dipole-dipole interactions, or shape selectivity.

Troubleshooting Protocol:

  • Confirm Co-elution: First, ensure you are dealing with co-elution. A diode array detector (DAD) can perform a peak purity analysis; if the UV spectra across the peak are not identical, multiple components are present. Similarly, examining mass spectra at different points across the peak with an MS detector can reveal multiple components.

  • Change Stationary Phase Chemistry: This is the most effective strategy. Instead of another C18 column, switch to a phase with a different selectivity.

    • Phenyl-Hexyl Phase: These columns provide strong π-π interactions. The electron-rich phenyl rings on the stationary phase can interact differently with the aromatic pyridooxazine core of your isomers, often leading to successful separation.

    • Biphenyl Phase: Biphenyl columns offer an alternative aromatic selectivity and have proven effective in separating structurally similar compounds and isomers where C18 fails.

    • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) can offer unique selectivity through dipole-dipole and hydrogen bonding interactions, which can be highly effective for separating positional isomers.

  • Optimize Mobile Phase:

    • Solvent Choice: Switch from acetonitrile (ACN) to methanol (MeOH) or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while ACN is a strong dipole. This change can alter interactions with both the stationary phase and your analytes, significantly impacting selectivity.

    • Additives: If your compounds are basic, small amounts of an acid like formic acid (HCOOH) or trifluoroacetic acid (TFA) can improve peak shape. Conversely, for acidic compounds, a basic modifier like triethylamine (TEA) may be beneficial.

Q2: I've tried multiple HPLC columns and mobile phases, but the resolution is still insufficient for preparative scale-up. What other chromatographic techniques should I consider?

A2: When HPLC provides limited success, Supercritical Fluid Chromatography (SFC) is the next logical step and is often superior for isomer separations.

Causality: SFC utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster, more efficient separations. The mobile phase is less polar than typical reversed-phase eluents, placing SFC in the normal-phase domain. This fundamental shift in polarity often reveals separation potential not seen in reversed-phase HPLC.

Key Advantages of SFC for Regioisomers:

  • Orthogonal Selectivity: SFC provides a separation mechanism that is fundamentally different from reversed-phase HPLC, making it highly likely to resolve compounds that co-elute in RP-HPLC.

  • Speed and Efficiency: The low viscosity of supercritical CO₂ allows for the use of high flow rates without generating excessive backpressure, leading to faster separations and higher throughput.

  • Reduced Solvent Consumption: Using CO₂ as the main solvent makes SFC a greener and more cost-effective technique, especially for preparative work, as it simplifies post-purification evaporation.

  • Modifier Flexibility: Small amounts of organic modifiers (e.g., methanol, ethanol) and additives can be used to fine-tune selectivity.

Protocol: Initial SFC Method Screening

  • Column Selection: Start with chiral stationary phases (CSPs), even for achiral compounds. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose) are renowned for their ability to separate isomers due to their complex three-dimensional structures that induce shape-selective interactions.

  • Mobile Phase:

    • Primary Eluent: Supercritical CO₂.

    • Co-solvent: Begin with a gradient of 5% to 40% methanol over 5-10 minutes.

  • System Parameters:

    • Backpressure: 120-150 bar.

    • Temperature: 40 °C.

    • Flow Rate: 2-4 mL/min (for analytical scale).

This screening approach will quickly reveal if SFC has the potential to resolve your regioisomers.

Q3: My regioisomers co-crystallize, and I cannot separate them via recrystallization. How can I troubleshoot this?

A3: Co-crystallization occurs when the different regioisomers readily fit into the same crystal lattice. To overcome this, you must disrupt this process by systematically changing the crystallization environment or by using seeding.

Causality: Crystallization is a highly specific molecular recognition process. If two regioisomers have very similar shapes and intermolecular interaction points, they can act as "impurities" for each other, inhibiting the crystallization of a pure substance or forming a mixed crystal.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Explore Diverse Solvents: Systematically screen a wide range of solvents with different polarities, hydrogen bonding capabilities, and aromatic character (e.g., ethanol, ethyl acetate, acetone, toluene, heptane). The goal is to find a solvent that has a slightly different solubility for each regioisomer at a given temperature.

    • Anti-Solvent Addition: Try dissolving the mixture in a good solvent and then slowly adding an anti-solvent (in which the compounds are poorly soluble) to induce precipitation. The subtle solubility differences may allow one isomer to precipitate before the other.

  • Seeding Strategy: If you can obtain a tiny amount of one pure regioisomer (perhaps from a difficult analytical HPLC run), you can use it as a seed crystal.

    • Prepare a supersaturated solution of the mixture.

    • Introduce a single seed crystal of the desired pure isomer. This provides a template that encourages the crystallization of only that specific isomer.

  • Controlled Cooling: Avoid crash cooling. A slow, controlled temperature gradient allows for the selective growth of the thermodynamically most stable crystal, which is often that of a single, pure isomer. Rapid cooling traps impurities and promotes co-crystallization.

Frequently Asked Questions (FAQs)
Q1: Why is separating regioisomers of the 1H-Pyrido[3,4-b]oxazine scaffold so challenging?

A1: The difficulty arises from the fundamental definition of regioisomers: they share the same molecular formula and the same core heterocyclic structure but differ only in the placement of substituents. For the 1H-Pyrido[3,4-b]oxazine system, this means that different isomers will have nearly identical physical and chemical properties, including:

  • Polarity and Hydrophobicity: Often differ only marginally, leading to similar retention times in chromatography.

  • Molecular Weight: Identical.

  • pKa: Very similar, especially if the substituent is distant from the ionizable centers (the pyridine nitrogen or the oxazine NH).

  • Shape and Size: Very similar, making separation by selective crystallization difficult.

These similarities mean that standard separation techniques, which rely on exploiting differences in these properties, are often insufficient.

Q2: What is the best general workflow for approaching a new regioisomer separation problem?

A2: A structured, tiered approach is most effective. Start with low-cost, rapid techniques and escalate to more powerful methods as needed.

G cluster_0 Phase 1: Initial Analysis & Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Scale-Up TLC 1. Analytical TLC Screening (Multiple Solvent Systems) Crude_HPLC 2. Crude HPLC-MS Analysis (Generic Gradient) TLC->Crude_HPLC Assess complexity HPLC_Dev 3a. HPLC Method Dev. (Phenyl, Biphenyl, Polar-Embedded Columns) Crude_HPLC->HPLC_Dev If peaks are visible but unresolved SFC_Dev 3b. SFC Method Dev. (Chiral & Achiral Columns) Crude_HPLC->SFC_Dev If HPLC fails or for speed Cryst_Dev 3c. Crystallization Screening (Solvent & Seeding Trials) Crude_HPLC->Cryst_Dev If material is solid & crystalline Prep_Sep 4. Preparative Separation (Prep HPLC/SFC or Recrystallization) HPLC_Dev->Prep_Sep SFC_Dev->Prep_Sep Cryst_Dev->Prep_Sep Purity_Check 5. Purity Analysis of Fractions Prep_Sep->Purity_Check

Caption: General workflow for regioisomer separation.

Q3: When should I choose HPLC vs. SFC vs. Crystallization for preparative purification?

A3: The best choice depends on the specific behavior of your mixture, the required purity, and the scale of the separation.

Decision-Making Framework:

G Start Is analytical separation achieved? HPLC_Good HPLC shows >1.5 resolution? Start->HPLC_Good Yes No_Sep No method gives baseline separation. Re-evaluate strategy. Start->No_Sep No SFC_Good SFC shows good resolution? HPLC_Good->SFC_Good No Prep_HPLC Use Preparative HPLC HPLC_Good->Prep_HPLC Yes Cryst_Good Crystallization yields pure isomer? SFC_Good->Cryst_Good No Prep_SFC Use Preparative SFC (Often faster & cheaper) SFC_Good->Prep_SFC Yes Cryst_Good->No_Sep No Prep_Cryst Use Recrystallization (Most scalable & cheapest) Cryst_Good->Prep_Cryst Yes

Caption: Decision tree for selecting a preparative separation method.

Table 1: Comparison of Preparative Separation Techniques

FeaturePreparative HPLCPreparative SFCRecrystallization
Resolution Power High to Very HighHigh to Very HighVariable; can be very high
Speed Moderate to SlowFastest Slow (requires cooling/evaporation)
Solvent Cost HighLow to ModerateLow
Scalability Good, but can be costlyGoodExcellent
Post-Processing Requires solvent evaporationSimple (CO₂ evaporates)Simple (filtration)
Best For... Difficult separations, high purity at moderate scale.Rapid purification, thermally labile compounds, "green" chemistry.Large quantities (>10g), compounds that crystallize well.
References
  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • PubMed. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. [Link]

  • ResearchGate. Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. [Link]

  • Taylor & Francis Online. High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]

  • Reddit r/OrganicChemistry. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]

  • PMC. (2022).

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Pyrido-Oxazines vs. Benzoxazines

Topic: Mass Spectrometry Fragmentation Patterns of Pyrido-Oxazines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary In medicinal chemistry, the pyrido-oxazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyrido-Oxazines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry, the pyrido-oxazine scaffold (specifically pyrido[1,2,3-de][1,4]benzoxazine derivatives) represents a critical pharmacophore, most notably in fluoroquinolone antibiotics like Ofloxacin and Levofloxacin. For drug development professionals, distinguishing this scaffold from its carbocyclic analog, 1,3-benzoxazine , and its regioisomers is essential for impurity profiling and metabolite identification.

This guide objectively compares the mass spectrometric (MS) behavior of pyrido-oxazines against benzoxazines. While both scaffolds undergo ring-opening fragmentations, pyrido-oxazines exhibit distinct Retro-Diels-Alder (RDA) mechanisms and nitrogen-directed charge stabilization that are absent in the benzoxazine class.

Part 1: Structural Context & Mechanistic Analysis

The Core Distinction

The fundamental difference in fragmentation arises from the electron-deficient pyridine ring in pyrido-oxazines versus the electron-rich benzene ring in benzoxazines.

  • Pyrido[1,4]oxazines: The ring nitrogen (pyridine N) acts as a proton trap in Electrospray Ionization (ESI+), localizing charge and directing specific cleavage pathways.

  • 1,3-Benzoxazines: Fragmentation is typically driven by the heteroatoms in the oxazine ring (O and N) without the competing basicity of a pyridine ring, often leading to retro-Mannich cleavages.

Dominant Fragmentation Pathway: The Retro-Diels-Alder (RDA)

For pyrido-oxazines, the hallmark fragmentation pathway is the Retro-Diels-Alder (RDA) reaction. Unlike simple cleavage, this pericyclic reaction results in the loss of neutral fragments that preserve the aromatic stability of the pyridine core.

Diagram 1: Mechanistic Pathway (RDA & Decarboxylation)

The following diagram illustrates the primary fragmentation logic for a generic pyrido-oxazine core under Collision-Induced Dissociation (CID).

PyridoOxazineFragmentation Precursor Protonated Precursor [M+H]+ Intermediate Ring Opening (Oxazine Cleavage) Precursor->Intermediate CID Energy (15-30 eV) RDA_Product RDA Product (Retro-Diels-Alder) Precursor->RDA_Product Concerted Mechanism (Loss of C2H4O or similar) Piperazine_Loss Piperazine Ring Cleavage (If substituted) Precursor->Piperazine_Loss Side-chain fragmentation Fragment1 Loss of H2O [M+H-18]+ Intermediate->Fragment1 Dehydration Fragment2 Loss of CO2 (Decarboxylation) [M+H-44]+ Intermediate->Fragment2 Carboxyl group instability

Caption: Figure 1. Primary dissociation pathways for protonated pyrido-oxazines, highlighting the competition between dehydration, decarboxylation, and RDA mechanisms.

Part 2: Comparative Performance Data

The following table contrasts the MS/MS characteristics of Pyrido-oxazines (Product) against Benzoxazines (Alternative). This data is synthesized from fragmentation studies of fluoroquinolones (Ofloxacin) and benzoxazine monomers.

Table 1: MS/MS Fragmentation Comparison
FeaturePyrido[1,4]oxazines (e.g., Levofloxacin)1,3-Benzoxazines (e.g., Monomers)
Ionization Mode ESI+ (Highly Efficient) due to Pyridine N basicity.ESI+ (Moderate) or APCI. Depends on oxazine N basicity.
Primary Neutral Loss

(44 Da)
and

(18 Da)
. Carboxylic acid group is labile.

(30 Da)
(Formaldehyde) via Retro-Mannich reaction.
Diagnostic Mechanism Retro-Diels-Alder (RDA) on the fused ring.[1]Ring Opening via C-O bond cleavage followed by iminium ion formation.
Low Mass Fragments High abundance of m/z 261 (core scaffold after side-chain loss).Fragments often dominated by the amine residue (e.g., aniline derivatives).
Isomer Differentiation Regioisomers distinguishable by Metal Cationization (e.g.,

,

) intensity ratios.
Isomers often require Ion Mobility separation due to identical mass fragments.

Key Insight for Developers: When analyzing metabolites, the pyrido-oxazine core is robust. If you observe a loss of 30 Da (Formaldehyde), you are likely looking at a benzoxazine impurity or a different metabolic pathway, not the pyrido-oxazine core itself.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these fragmentation patterns, a standardized LC-MS/MS workflow is required. This protocol uses a "Step-Ramp" collision energy approach to ensure all diagnostic ions are captured in a single run.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Workflow Logic

The following decision tree ensures data integrity and prevents misinterpretation of in-source fragmentation.

Diagram 2: Experimental Workflow

MS_Workflow Start Sample Injection (1 µL) Source ESI Source (Pos Mode, 3.5 kV) Start->Source FullScan Full Scan MS1 (m/z 100-1000) Source->FullScan Filter Precursor Selection (Isolation Width 1.0 Da) FullScan->Filter Collision Step-Ramp CID (20, 35, 50 eV) Filter->Collision Detection MS2 Spectrum Acquisition Collision->Detection Validation Check for [M+H-18]+ & [M+H-44]+ Detection->Validation

Caption: Figure 2. Step-Ramp CID workflow to capture both labile losses (H2O) and core skeletal rearrangements (RDA) in a single injection.

Protocol Steps
  • Preparation: Dissolve standard (e.g., Ofloxacin) in MeOH/Water (1:1) to 1 µg/mL.

  • Source Optimization: Tune ESI voltage to minimize in-source fragmentation. Success Criteria: [M+H]+ intensity > 10^6, with [M+H-18]+ < 5% of base peak.

  • Data Acquisition: Apply stepped collision energy (NCE 20, 35, 50).

    • Low Energy (20 eV): Confirms loss of

      
       and 
      
      
      
      .[2][3]
    • High Energy (50 eV): Forces RDA cleavage and ring opening.

  • Verification: Confirm the presence of the characteristic ion at m/z 261.1 (for Ofloxacin derivatives), representing the stable tricyclic aromatic core.

Part 4: Case Study – Ofloxacin (The Gold Standard)

To validate your system, use Ofloxacin as a benchmark. It contains the pyrido[1,2,3-de][1,4]benzoxazine core.

  • Precursor: m/z 362.15

    
    
    
  • Key Fragment 1 (m/z 344): Loss of water

    
    . This is the first step and confirms the presence of the carboxylic acid adjacent to the ketone.
    
  • Key Fragment 2 (m/z 318): Loss of

    
    
    
    
    
    .
  • Key Fragment 3 (m/z 261): Loss of the N-methylpiperazine ring (

    
    ). This leaves the intact pyrido-oxazine core.
    
  • Differentiation: If this were a benzoxazine derivative, the core would likely shatter further at high energy, losing the oxazine oxygen as formaldehyde (

    
    ).
    

References

  • Niessen, W. M. A. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxa-analogues. Rapid Communications in Mass Spectrometry. Link

  • Tang, Q., et al. (2012).[2] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Analytical Letters. Link

  • Abdallah, M., et al. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. Chemosphere. Link

  • Butler, M., & Cabrera, G. M. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry. Link

Sources

Comparative

Comparative Guide: 1H-Pyrido[3,4-b][1,4]oxazine vs. 1H-Pyrido[2,3-b][1,4]oxazine

Executive Summary In the landscape of bicyclic heterocycles, the pyrido-oxazine scaffold represents a critical bioisostere of quinoxaline and quinoline. While both 1H-pyrido[3,4-b][1,4]oxazine (Isomer A) and 1H-pyrido[2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bicyclic heterocycles, the pyrido-oxazine scaffold represents a critical bioisostere of quinoxaline and quinoline. While both 1H-pyrido[3,4-b][1,4]oxazine (Isomer A) and 1H-pyrido[2,3-b][1,4]oxazine (Isomer B) share the same molecular formula (


), their physicochemical profiles and synthetic accessibilities diverge significantly due to the orientation of the fused pyridine ring.
  • Pyrido[2,3-b][1,4]oxazine is the dominant isomer in current clinical candidates (e.g., EGFR and PI3K inhibitors). Its synthesis is highly convergent, utilizing readily available 2-amino-3-hydroxypyridines.

  • Pyrido[3,4-b][1,4]oxazine is an emerging scaffold, offering a distinct hydrogen-bond acceptor vector that is critical for achieving selectivity in crowded kinase pockets (e.g., MKK4), though it suffers from more complex precursor synthesis.

This guide objectively compares these isomers to assist in scaffold selection for hit-to-lead optimization.

Structural & Electronic Profiling

The fundamental difference lies in the fusion of the pyridine ring to the 1,4-oxazine system. This orientation dictates the position of the pyridine nitrogen (


) relative to the oxazine heteroatoms, fundamentally altering the electronic landscape.
Topological Comparison
  • [2,3-b] Isomer: The pyridine nitrogen is adjacent to the bridgehead carbon. This creates a "quinoline-like" electronic distribution but with higher polarity due to the oxazine oxygen.

  • [3,4-b] Isomer: The pyridine nitrogen is distal from the bridgehead, resembling an "isoquinoline-like" orientation. This exposes the nitrogen to different metabolic liabilities and H-bonding interactions.

Visualization of Isomers and Vectors

The following diagram illustrates the numbering and the H-bond acceptor vectors (


) which are critical for docking into protein active sites.

PyridoOxazine_Structure cluster_0 Dominant Scaffold: Pyrido[2,3-b][1,4]oxazine cluster_1 Emerging Scaffold: Pyrido[3,4-b][1,4]oxazine struct1 N (Pyridine) C C O (Oxazine) NH feat1 Key Features: - N1 is 'ortho' to bridge - High Synthetic Access - Common in EGFR/PI3K struct1->feat1 struct2 C C N (Pyridine) O (Oxazine) NH feat2 Key Features: - N is 'meta/para' to bridge - Distinct H-Bond Vector - High Selectivity Potential struct2->feat2

Figure 1: Structural comparison showing the fusion orientation. Note the position of the Pyridine N relative to the Oxazine Oxygen.

Synthetic Accessibility & Regiochemistry

For medicinal chemists, the "makeability" of a scaffold often dictates its inclusion in a library.

Retrosynthetic Logic

The synthesis of these bicyclic systems almost invariably proceeds via the condensation of an amino-hydroxypyridine with a biselectrophile (such as


-halo esters or chloroacetyl chloride).
  • Pathway A ([2,3-b]): Requires 2-amino-3-hydroxypyridine . This starting material is inexpensive and stable. The cyclization is often a "One-Pot" Smiles rearrangement type or direct alkylation-amidation.

  • Pathway B ([3,4-b]): Requires 3-amino-4-hydroxypyridine .[1] This precursor is prone to oxidation and less commercially available. It is often generated in situ from 3-fluoro-4-nitropyridine or 3-chloro-4-nitropyridine.

Synthesis_Workflow start_23 Precursor A: 2-Amino-3-hydroxypyridine step_23 Cyclization: Base (K2CO3 or Cs2CO3) Solvent: MeCN/DMF start_23->step_23 start_34 Precursor B: 3-Fluoro-4-nitropyridine step_34_1 Step 1: SNAr Substitution (with Glycolic acid deriv.) start_34->step_34_1 reagent Reagent: Chloroacetyl Chloride (or alpha-halo ester) reagent->step_23 prod_23 Target [2,3-b] Pyrido-oxazine step_23->prod_23 High Yield (>80%) step_34_2 Step 2: Nitro Reduction & Spontaneous Cyclization step_34_1->step_34_2 prod_34 Target [3,4-b] Pyrido-oxazine step_34_2->prod_34 Moderate Yield (~50-60%)

Figure 2: Comparative synthetic workflows. The [2,3-b] route is significantly more convergent.

Performance Comparison: Medicinal Chemistry Utility

This section synthesizes data regarding the application of these scaffolds in drug discovery, specifically focusing on kinase inhibition and metabolic stability.

Comparative Data Table
FeaturePyrido[2,3-b][1,4]oxazinePyrido[3,4-b][1,4]oxazine
Primary Precursor 2-amino-3-hydroxypyridine3-amino-4-hydroxypyridine (or nitro equiv.)
Synthetic Yield (Avg) High (75-90%)Moderate (40-65%)
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)~5.0 - 5.5 (Estimated)
Kinase Binding Mode Hinge Binder (e.g., EGFR, PI3K)Solvent Front / Selectivity Pocket (e.g., MKK4)
Metabolic Liability Pyridine N-oxidation; Oxazine hydroxylationPyridine N-oxidation (High); Requires blocking groups
Solubility ModerateModerate-High (More basic N)
Key Drug Class EGFR Inhibitors (NSCLC)MAP Kinase Pathway Inhibitors
Detailed Analysis

1. Kinase Selectivity Profiles: The [2,3-b] isomer is a privileged scaffold for ATP-competitive inhibitors. The arrangement of the nitrogen atoms allows for a "bidentate" hydrogen bonding motif with the kinase hinge region (often involving the oxazine NH and the pyridine N).

  • Evidence: Compounds based on the [2,3-b] scaffold have shown nanomolar potency against EGFR mutants (T790M/L858R) in NSCLC models [1].[2]

2. Metabolic Stability: The [3,4-b] isomer exposes the pyridine nitrogen to CYP450 enzymes more aggressively than the [2,3-b] isomer, where the nitrogen is somewhat sterically shielded by the adjacent bridgehead.

  • Optimization Strategy: For [3,4-b] scaffolds, blocking the position adjacent to the pyridine nitrogen (C2 or C6 of the pyridine ring) with a methyl or trifluoromethyl group is often required to prevent rapid oxidative clearance [2].

Experimental Protocol: Synthesis of Pyrido[2,3-b][1,4]oxazine Scaffold

Objective: Synthesis of 3-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine. Rationale: This protocol is selected for its robustness and "self-validating" nature (clear TLC changes and precipitation).

Materials
  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Base Addition: Add solid

    
      (2.1 g, 25 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Dropwise, add chloroacetyl chloride (0.88 mL, 11 mmol) over 15 minutes. Observation: The reaction will become cloudy as salts precipitate.

  • Cyclization (The "Self-Validating" Step):

    • Remove the ice bath and heat the reaction to reflux (100°C) for 3–5 hours.

    • TLC Check: Monitor using 5% MeOH in DCM. The starting material (polar, low Rf) should disappear, replaced by a less polar, UV-active spot (Product).

  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexanes).

Expected Data:

  • Yield: 75–85%

  • 1H NMR (DMSO-d6): Look for the singlet of the oxazine

    
     at 
    
    
    
    ~4.6 ppm and the broad singlet of the NH at
    
    
    ~11.0 ppm.

References

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. Source: National Institutes of Health (PMC). Context: Describes the rational design and synthesis of [2,3-b] analogues for non-small cell lung cancer.

  • Discovery of Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). Context: While focusing on the pyrazine analog, this paper details the metabolic stability issues and SAR logic (electronic vectors) relevant to the [3,4-b] fusion geometry.

  • A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones. Source: The Journal of Organic Chemistry. Context: Foundational methodology for the efficient synthesis of the [2,3-b] isomer using cesium carbonate.

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines. Source:[4] Journal of Medicinal Chemistry.[5] Context: Provides comparative synthetic routes for less common pyrido-oxazine isomers, illustrating the complexity of alternative fusion patterns.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[3,4-B]oxazine

A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[3,4-B][1][2]oxazine For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of al...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 1H-Pyrido[3,4-B][1][2]oxazine

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 1H-Pyrido[3,4-B][1][2]oxazine, a heterocyclic compound utilized in pharmaceutical research.[2][3] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this document offers a comprehensive framework, it is imperative to consult your institution's Environmental Health & Safety (EHS) office and local regulations, as waste disposal requirements can vary.

Hazard Assessment and Waste Characterization

Key Hazard Considerations:

  • Physical State: Solid[5][6]

  • Known Hazards (for related compounds): Eye Irritant[1][4][5]

  • Incompatibilities: Strong oxidizing agents[7]

Based on these characteristics, waste 1H-Pyrido[3,4-B][1][2]oxazine should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling 1H-Pyrido[3,4-B][1][2]oxazine for disposal. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.[8][9]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material compatible with 1H-Pyrido[3,4-B][1][2]oxazine. The original container is often a suitable choice.[8]

  • Label the Container: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1H-Pyrido[3,4-B][1][2]oxazine".[8] Include the approximate quantity of the waste.

  • Segregate from Incompatible Waste: Store the waste container separately from strong oxidizing agents, acids, and bases.[9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[8][10][11]

Waste Stream Container Type Required Labeling Storage Considerations
Solid 1H-Pyrido[3,4-B][1][2]oxazineLeak-proof, compatible container"HAZARDOUS WASTE", "1H-Pyrido[3,4-B][1][2]oxazine"Segregate from incompatibles
Contaminated Labware (e.g., gloves, weigh boats)Lined, sealed container"HAZARDOUS WASTE", "Solid waste contaminated with 1H-Pyrido[3,4-B][1][2]oxazine"Store in a designated satellite accumulation area
Disposal Workflow

The following flowchart outlines the decision-making process for the disposal of 1H-Pyrido[3,4-B][1][2]oxazine.

DisposalWorkflow Disposal Decision Workflow for 1H-Pyrido[3,4-B][1,4]oxazine Start Start: Disposal of 1H-Pyrido[3,4-B][1,4]oxazine Assess Characterize Waste: - Pure Compound - Contaminated Material Start->Assess Pure Pure or Grossly Contaminated Material Assess->Pure Significant Quantity Trace Trace Contamination (e.g., empty container) Assess->Trace Minimal Residue Containerize Package in a Labeled, Compatible Hazardous Waste Container Pure->Containerize Rinse Triple Rinse Container with a Suitable Solvent Trace->Rinse Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Schedule Schedule Pickup with Institutional EHS Office Store->Schedule End End of Process Schedule->End DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste (if permitted by EHS) Rinse->DisposeContainer DisposeContainer->End

Caption: Decision workflow for the disposal of 1H-Pyrido[3,4-B][1][2]oxazine.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Wear safety goggles, gloves, and a lab coat.

  • Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Regulatory Compliance

Disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]

Key Regulatory Considerations:

  • Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste must establish SAAs at or near the point of generation.[9][13]

  • Waste Accumulation Limits: There are limits on the amount of hazardous waste that can be stored in an SAA and the timeframe for its removal.[13]

  • Prohibition of Sewering: Hazardous waste pharmaceuticals are prohibited from being disposed of down the drain.[14][15]

Conclusion

The proper disposal of 1H-Pyrido[3,4-B][1][2]oxazine is a critical aspect of responsible laboratory practice. By following these guidelines, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize consultation with your institution's EHS department to ensure adherence to specific local and national regulations.

References

  • PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 8-Bromo-2,3-dihydro-1h-pyrido[3,4-b][1][2]oxazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrido[3,4-b][1][2]oxazine,2,3-dihydro-(9CI). Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 1h-Pyrido[2,3-b][1][2]oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 20). Special Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1H-Pyrido[3,4-B][1,4]oxazine

Comprehensive Safety and Handling Guide: 1H-Pyrido[3,4-b][1][2]oxazine This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1H-Pyrido[3,4-b][1][2]oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1H-Pyrido[3,4-b][1][2]oxazine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1H-Pyrido[3,4-b][1][2]oxazine. Given the limited availability of specific toxicological data for this compound, a cautious approach, treating the substance as potentially hazardous, is imperative. The following procedures are based on established best practices for handling novel chemical entities and structurally related compounds.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For 1H-Pyrido[3,4-b][1][2]oxazine, the primary challenge is the absence of comprehensive hazard information. Safety Data Sheets (SDS) for structurally similar compounds, such as various bromo-substituted pyrido-oxazines, indicate potential for serious eye irritation.[1][3][4] However, for many derivatives, toxicological properties are not fully investigated.[2][5] Therefore, it is prudent to assume the compound may be irritating to the skin and respiratory tract, and potentially harmful if ingested or absorbed.

Core Principle: In the absence of definitive data, treat 1H-Pyrido[3,4-b][1][2]oxazine with a high degree of caution, assuming it to be a hazardous substance. All handling should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent exposure. A tiered approach to PPE is recommended, with the level of protection escalating based on the scale and nature of the procedure.

Foundational PPE for All Operations

This level of protection is the minimum requirement for any work involving 1H-Pyrido[3,4-b][1][2]oxazine.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[6][7] For procedures with a higher risk of splashing, such as when handling larger volumes (>1 liter) or during transfers, a face shield should be worn in addition to goggles.[6][7] Standard safety glasses do not provide adequate protection against chemical splashes.

  • Protective Clothing: A flame-resistant laboratory coat is required.[6] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[6][7]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use. However, for prolonged handling or when working with solutions, double-gloving can provide an additional layer of protection.[7] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

Enhanced PPE for High-Risk Procedures

Certain operations warrant an elevated level of protection. These include:

  • Handling of powdered or crystalline 1H-Pyrido[3,4-b][1][2]oxazine, which poses an inhalation risk.

  • Procedures involving heating or potential for aerosol generation.

  • Large-scale reactions.

In these instances, the following should be added to the foundational PPE:

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[8][9] The specific type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be determined by a formal risk assessment.[8][10]

  • Specialized Protective Clothing: For large-scale operations or in the event of a significant spill, disposable coveralls may be necessary to prevent widespread contamination of personal clothing.[8][9]

Procedural Guidance for Safe Handling

Donning and Doffing of PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat or coveralls.

  • Inner gloves.

  • Respiratory protection (if required).

  • Eye and face protection.

  • Outer gloves (cuffs pulled over the sleeves of the lab coat).

Doffing Sequence:

  • Outer gloves (peel off without touching the outside with bare skin).

  • Lab coat or coveralls (fold inward to contain contaminants).

  • Eye and face protection (handle by the headband or earpieces).

  • Respiratory protection.

  • Inner gloves.

  • Wash hands thoroughly with soap and water.

Engineering Controls

Whenever possible, engineering controls should be the primary means of exposure reduction.

  • Chemical Fume Hood: All manipulations of 1H-Pyrido[3,4-b][1][2]oxazine, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Operational and Disposal Plans

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the material is a powder or volatile.

  • Contain and Clean: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum. Avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste containing 1H-Pyrido[3,4-b][1][2]oxazine, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Waste containers should be clearly labeled with the full chemical name and associated hazards.

Visualizations

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Action start Start: Handling 1H-Pyrido[3,4-b][1,4]oxazine operation Nature of Operation? start->operation foundational Foundational PPE: - Goggles - Lab Coat - Nitrile Gloves - Closed-toe shoes operation->foundational Low Risk (e.g., handling solutions <1L) enhanced Enhanced PPE: - Foundational PPE + - Face Shield - Respirator - Double Gloves - Chem-resistant Apron/Coveralls operation->enhanced High Risk (e.g., handling powders, heating, large scale) proceed Proceed with Caution foundational->proceed enhanced->proceed

Caption: PPE selection workflow for handling 1H-Pyrido[3,4-b][1][2]oxazine.

Summary of PPE Recommendations

OperationEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing Solids Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-resistant ApronNIOSH-approved Respirator
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatAs per risk assessment
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-resistant ApronAs per risk assessment
Work-up/Purification Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-resistant ApronAs per risk assessment

References

  • PubChem. 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. National Center for Biotechnology Information. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 8-Bromo-2,3-dihydro-1h-pyrido[3,4-b][1][2]oxazine. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. National Center for Biotechnology Information. [Link]

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